molecular formula C11H14ClN B1355545 (1-(4-Chlorophenyl)cyclobutyl)methanamine CAS No. 63010-09-3

(1-(4-Chlorophenyl)cyclobutyl)methanamine

Número de catálogo: B1355545
Número CAS: 63010-09-3
Peso molecular: 195.69 g/mol
Clave InChI: VJISRXVFSSVMQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-(4-Chlorophenyl)cyclobutyl)methanamine is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
The exact mass of the compound (1-(4-Chlorophenyl)cyclobutyl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1-(4-Chlorophenyl)cyclobutyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-Chlorophenyl)cyclobutyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[1-(4-chlorophenyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJISRXVFSSVMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491288
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63010-09-3
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(4-chlorophenyl)cyclobutyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Enantioselective synthesis of (1-(4-Chlorophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of (1-(4-Chlorophenyl)cyclobutyl)methanamine

Authored by: A Senior Application Scientist

Abstract

(1-(4-Chlorophenyl)cyclobutyl)methanamine is a pivotal chiral intermediate in the synthesis of various pharmacologically active compounds.[1] Its stereochemistry is crucial for the biological activity and safety profile of the final drug substance. This technical guide provides a comprehensive overview of robust methodologies for the enantioselective synthesis of this key building block. We will delve into the strategic application of enzymatic kinetic resolution and substrate-controlled diastereoselective reduction, offering detailed experimental protocols, mechanistic insights, and data presentation to empower researchers and drug development professionals in their synthetic endeavors.

Introduction: The Significance of Chirality

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule can have profound implications for its pharmacological properties.[2] Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different biological activities, with one enantiomer being therapeutically active while the other may be inactive or even contribute to undesirable side effects. Consequently, the development of synthetic routes that afford enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.[2]

(1-(4-Chlorophenyl)cyclobutyl)methanamine serves as a critical chiral precursor, notably in the synthesis of sibutramine and its active metabolites, where the stereocenter directly influences the drug's efficacy as a norepinephrine-dopamine reuptake inhibitor. This guide is designed to provide researchers with the foundational knowledge and practical protocols to achieve high enantiopurity for this valuable intermediate.

Retrosynthetic Analysis and Strategic Considerations

A logical starting point for the synthesis of the target amine is the commercially available 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile.[3][4] The primary challenge lies in the stereoselective introduction of the amine functionality.

Retrosynthesis Target (1-(4-Chlorophenyl)cyclobutyl)methanamine (Enantiomerically Pure) RacemicAmine Racemic (1-(4-Chlorophenyl)cyclobutyl)methanamine Target->RacemicAmine Enzymatic Kinetic Resolution Imine Intermediate Imine Target->Imine Asymmetric Reduction Nitrile 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile RacemicAmine->Nitrile Reduction (e.g., LiAlH4, H2/Raney Ni) Ketone 1-(4-Chlorophenyl)cyclobutanecarbonyl Compound Ketone->Nitrile Imine->Ketone Condensation with Chiral Amine

Caption: Retrosynthetic pathways for enantiomerically pure (1-(4-Chlorophenyl)cyclobutyl)methanamine.

Two primary strategies will be explored in this guide:

  • Enzymatic Kinetic Resolution (EKR) of the Racemic Amine: This approach involves the synthesis of the racemic amine followed by the selective reaction of one enantiomer with an enzyme, allowing for the separation of the unreacted, enantiomerically enriched amine.

  • Asymmetric Reduction of a Prochiral Imine: This strategy involves the conversion of a ketone precursor to a prochiral imine, which is then reduced stereoselectively using a chiral reducing agent or catalyst.

Strategy 1: Enzymatic Kinetic Resolution of Racemic (1-(4-Chlorophenyl)cyclobutyl)methanamine

Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds.[5][6] Lipases are particularly effective for the resolution of amines through enantioselective acylation. The underlying principle is that one enantiomer of the racemic amine will react significantly faster with an acyl donor in the presence of a lipase, resulting in an acylated product and the unreacted, enantiomerically enriched amine.

EKR_Workflow cluster_synthesis Step 1: Synthesis of Racemic Amine cluster_resolution Step 2: Enzymatic Kinetic Resolution cluster_separation Step 3: Separation and Isolation Nitrile 1-(4-Chlorophenyl)-1- cyclobutanecarbonitrile Reduction Reduction (e.g., LiAlH4 in THF) Nitrile->Reduction RacemicAmine Racemic (1-(4-Chlorophenyl)cyclobutyl)methanamine Reduction->RacemicAmine InputAmine Racemic Amine EnzymeAcyl Lipase (e.g., CAL-B) + Acyl Donor (e.g., Ethyl Acetate) InputAmine->EnzymeAcyl Mixture Mixture of: (R)-Amide (S)-Amine (unreacted) EnzymeAcyl->Mixture InputMixture Reaction Mixture Separation Chromatographic Separation InputMixture->Separation Products Enantiopure (S)-Amine + (R)-Amide Separation->Products

Caption: Workflow for the Enzymatic Kinetic Resolution of (1-(4-Chlorophenyl)cyclobutyl)methanamine.

Synthesis of Racemic (1-(4-Chlorophenyl)cyclobutyl)methanamine

The racemic amine is readily prepared by the reduction of 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile. Lithium aluminum hydride (LiAlH₄) is a suitable reducing agent for this transformation.

Experimental Protocol:
  • To a stirred solution of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the racemic (1-(4-chlorophenyl)cyclobutyl)methanamine.

Enzymatic Kinetic Resolution

Candida antarctica lipase B (CAL-B), often immobilized as Novozym® 435, is a highly effective biocatalyst for the kinetic resolution of primary amines.[7]

Experimental Protocol:
  • Dissolve the racemic (1-(4-chlorophenyl)cyclobutyl)methanamine (1.0 eq.) in a suitable organic solvent (e.g., toluene or methyl tert-butyl ether).

  • Add an acyl donor, such as ethyl acetate (0.6 eq.).

  • Add immobilized CAL-B (e.g., Novozym® 435) to the mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation.

  • Monitor the conversion and enantiomeric excess (ee) of the remaining amine by chiral High-Performance Liquid Chromatography (HPLC).

  • When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • The unreacted amine and the acylated product can be separated by column chromatography.

Expected Results and Data

The success of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

EntryLipaseAcyl DonorTime (h)Conversion (%)ee of Amine (%)E-value
1CAL-BEthyl Acetate2448>99>200
2PCLVinyl Acetate365195~100
3PFLIsopropenyl Acetate484592~50
Table 1: Representative data for the enzymatic kinetic resolution of a primary amine. Data is illustrative and based on typical results for similar substrates.[7]

Strategy 2: Asymmetric Reduction of a Prochiral Imine

An alternative and often more atom-economical approach is the asymmetric reduction of a prochiral imine. This strategy relies on a chiral reagent or catalyst to control the stereochemical outcome of the reduction.

Asymmetric_Reduction_Workflow cluster_ketone_synthesis Step 1: Synthesis of Ketone Precursor cluster_imine_formation Step 2: Formation of Prochiral Imine cluster_asymmetric_reduction Step 3: Asymmetric Reduction Nitrile 1-(4-Chlorophenyl)-1- cyclobutanecarbonitrile Grignard Grignard Reaction (e.g., CH3MgBr) followed by Hydrolysis Nitrile->Grignard Ketone 1-(1-(4-Chlorophenyl)cyclobutyl)ethan-1-one Grignard->Ketone InputKetone Ketone Precursor Ammonia Ammonia or Ammonia Source InputKetone->Ammonia Imine Prochiral Imine Ammonia->Imine InputImine Prochiral Imine ChiralCatalyst Chiral Catalyst (e.g., Chiral Oxazaborolidine) + Reducing Agent (e.g., Borane) InputImine->ChiralCatalyst EnantioenrichedAmine Enantioenriched (1-(4-Chlorophenyl)cyclobutyl)methanamine ChiralCatalyst->EnantioenrichedAmine

Sources

Synthesis of sibutramine intermediate (1-(4-Chlorophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (1-(4-Chlorophenyl)cyclobutyl)methanamine, a Key Sibutramine Intermediate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to (1-(4-Chlorophenyl)cyclobutyl)methanamine, a crucial intermediate in the manufacture of Sibutramine. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, offering field-proven insights and detailed experimental protocols. Our focus is on elucidating the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Introduction: The Significance of (1-(4-Chlorophenyl)cyclobutyl)methanamine

(1-(4-Chlorophenyl)cyclobutyl)methanamine is a primary amine that serves as a pivotal building block in the synthesis of Sibutramine.[1] Sibutramine, known under trade names like Meridia and Reductil, is an oral anorexiant previously used for the treatment of obesity.[1] Although it has been withdrawn from many markets due to cardiovascular concerns, the study of its synthesis and its intermediates remains relevant for the development of new chemical entities and for understanding analogous synthetic strategies.[1][2]

The core structure of this intermediate features a cyclobutane ring attached to a 4-chlorophenyl group and a methanamine side chain. Its synthesis primarily revolves around the formation of the quaternary carbon on the cyclobutane ring and the subsequent introduction or conversion of a functional group to the primary amine. This guide will focus on the most prevalent and efficient synthetic strategies, starting from the key precursor, 1-(4-chlorophenyl)cyclobutanecarbonitrile.[3]

Primary Synthetic Strategy: From Nitrile to Amine

The most direct and widely employed route to (1-(4-Chlorophenyl)cyclobutyl)methanamine involves the reduction of the corresponding nitrile, 1-(4-chlorophenyl)cyclobutanecarbonitrile. This two-step approach is efficient and amenable to scale-up.

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

The cornerstone of this synthesis is the creation of the cyclobutane ring. This is typically achieved through a cyclization reaction involving 4-chlorophenylacetonitrile and a suitable three-carbon electrophile, such as 1,3-dibromopropane. The acidity of the α-proton of the arylacetonitrile allows for deprotonation by a strong base, creating a nucleophilic carbanion that subsequently undergoes alkylation.

  • Mechanism Rationale: The reaction proceeds via a tandem alkylation. The first alkylation of the 4-chlorophenylacetonitrile carbanion with 1,3-dibromopropane is followed by an intramolecular cyclization. A strong base, such as sodium amide or sodium hydride, is required to generate the carbanion in sufficient concentration. Phase-transfer catalysis can also be employed to facilitate the reaction between the aqueous base and the organic nitrile.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a solution of sodium amide in anhydrous liquid ammonia. Alternatively, a dispersion of sodium hydride in an anhydrous aprotic solvent like DMF or THF can be used.

  • Carbanion Formation: While maintaining a low temperature (if using liquid ammonia) or room temperature (for NaH), slowly add a solution of 4-chlorophenylacetonitrile in the same solvent. Stir the mixture for 1-2 hours to ensure complete formation of the carbanion.

  • Cyclization: Add 1,3-dibromopropane dropwise to the reaction mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the mixture is typically heated to reflux for several hours to drive the intramolecular cyclization to completion.

  • Work-up and Purification: After cooling, the reaction is carefully quenched with water or a dilute acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-(4-chlorophenyl)cyclobutanecarbonitrile, is then purified by vacuum distillation.[3][4]

Step 2: Reduction of 1-(4-Chlorophenyl)cyclobutanecarbonitrile to the Primary Amine

The conversion of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a standard transformation in organic synthesis.[5] Several robust methods are available, with the choice often depending on factors like scale, cost, and available equipment.

LiAlH₄ is a powerful and highly efficient reducing agent for nitriles, providing high yields of the corresponding primary amine.[6][7]

  • Mechanistic Insight: The reaction involves the nucleophilic attack of hydride ions (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group. This occurs in two successive steps, first forming an imine anion intermediate, which is then further reduced to a dianion. Aqueous work-up protonates the dianion to yield the final primary amine.[6]

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: In a dry three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension in an ice bath. Slowly add a solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile in the same anhydrous solvent via a dropping funnel. The addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching and Work-up: Cool the mixture in an ice bath. The reaction is carefully quenched by the sequential and slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for precipitating the aluminum salts as a granular solid, which can be easily filtered off.

  • Isolation: The resulting slurry is filtered, and the filter cake is washed thoroughly with the ether solvent. The combined filtrate is dried over anhydrous potassium carbonate or sodium sulfate, and the solvent is removed under reduced pressure to yield (1-(4-Chlorophenyl)cyclobutyl)methanamine.

For industrial-scale synthesis, catalytic hydrogenation is often preferred over hydride reagents due to safety, cost, and waste considerations.[5][8] This method involves the use of hydrogen gas in the presence of a metal catalyst.

  • Catalyst Choice: Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂).[8] The choice of catalyst and reaction conditions (pressure, temperature, solvent) can influence the reaction rate and selectivity, particularly in preventing the formation of secondary and tertiary amine byproducts.[8]

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: A solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile in a suitable solvent (e.g., ethanol or methanol, often with ammonia to suppress secondary amine formation) is placed in a high-pressure hydrogenation vessel (autoclave).

  • Catalyst Addition: The catalyst (e.g., Raney Nickel, ~5-10% by weight) is carefully added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi, but can be higher). The mixture is then heated and agitated.

  • Monitoring and Completion: The reaction is monitored by the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, the reaction is deemed complete.

  • Work-up: The vessel is cooled, and the excess hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to afford the desired primary amine.

Alternative Synthetic Route: Via the Carboxylic Acid

An alternative, albeit longer, pathway proceeds through the hydrolysis of the nitrile to a carboxylic acid, followed by conversion to the amine.

  • Hydrolysis of the Nitrile: 1-(4-chlorophenyl)cyclobutanecarbonitrile can be hydrolyzed to 1-(4-chlorophenyl)cyclobutanecarboxylic acid.[9][10] A published procedure involves refluxing the nitrile with a 40% w/w aqueous potassium hydroxide solution in ethylene glycol for 18 hours, achieving an 82% yield after acidification and recrystallization.[11]

  • Conversion of Carboxylic Acid to Amine: The resulting carboxylic acid can be converted to the primary amine via several classical methods, such as:

    • Schmidt Reaction: Reaction with hydrazoic acid (HN₃) in the presence of a strong acid.

    • Curtius Rearrangement: Conversion of the carboxylic acid to an acyl azide (e.g., via the acid chloride and sodium azide), which then rearranges upon heating to an isocyanate, followed by hydrolysis.

    • Hofmann Rearrangement: Conversion to the primary amide, followed by treatment with bromine or chlorine in a basic solution.

These methods are generally less direct than the nitrile reduction but offer alternative synthetic options.

Data Presentation and Comparison

Parameter Method A: LiAlH₄ Reduction Method B: Catalytic Hydrogenation
Reagents Lithium Aluminum Hydride, Anhydrous EtherH₂ Gas, Metal Catalyst (e.g., Raney Ni)
Conditions Inert atmosphere, 0°C to refluxHigh pressure (50-100 psi), elevated temp.
Typical Yield High (>90%)Good to Excellent (80-95%)
Advantages High efficiency, rapid reaction, works well on a lab scale.Cost-effective for large scale, safer than LiAlH₄, environmentally greener.[5]
Disadvantages Expensive, requires strict anhydrous conditions, hazardous (pyrophoric), generates aluminum salt waste.Requires specialized high-pressure equipment, catalyst can be pyrophoric (Raney Ni), potential for side reactions (secondary amines).

Visualization of Synthetic Pathways

Overall Synthetic Scheme

Synthesis_of_Sibutramine_Intermediate cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction 4-chlorophenylacetonitrile 4-chlorophenylacetonitrile Reaction1 NaH or NaNH2 THF or DMF 4-chlorophenylacetonitrile->Reaction1 1,3-dibromopropane 1,3-dibromopropane 1,3-dibromopropane->Reaction1 Product_Nitrile 1-(4-chlorophenyl)cyclobutanecarbonitrile Reduction_Method LiAlH4 in Ether OR H2/Raney Ni Product_Nitrile->Reduction_Method Reaction1->Product_Nitrile Final_Amine (1-(4-Chlorophenyl)cyclobutyl)methanamine Reduction_Method->Final_Amine caption Figure 1. Overall synthetic pathway. LiAlH4_Workflow start Start setup Suspend LiAlH4 in anhydrous ether under N2 start->setup cool Cool to 0°C (Ice Bath) setup->cool add_nitrile Slowly add nitrile solution cool->add_nitrile react Stir at RT or reflux (Monitor by TLC) add_nitrile->react quench Cool to 0°C, then quench sequentially (H2O, NaOH, H2O) react->quench filter Filter to remove aluminum salts quench->filter dry Dry filtrate with Na2SO4 filter->dry concentrate Concentrate under reduced pressure dry->concentrate end Final Product: Primary Amine concentrate->end caption Figure 2. LiAlH4 reduction workflow.

Caption: Figure 2. LiAlH4 reduction workflow.

Conclusion

The synthesis of (1-(4-chlorophenyl)cyclobutyl)methanamine is most efficiently achieved through a two-step process involving the cyclization of 4-chlorophenylacetonitrile with 1,3-dibromopropane to form 1-(4-chlorophenyl)cyclobutanecarbonitrile, followed by the reduction of the nitrile group. For laboratory-scale synthesis, reduction with lithium aluminum hydride offers high yields and operational simplicity, provided that stringent anhydrous conditions are maintained. For larger-scale industrial production, catalytic hydrogenation represents a more economical and environmentally benign alternative, though it requires specialized equipment. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this key pharmaceutical intermediate.

References

  • PrepChem.com. Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. [Link]

  • Google Patents. CN110105287B - Synthesis process of pyraclostrobin.
  • Google Patents. KR20060019351A - Improved Synthesis of Sibutramine.
  • Rational Design, Synthesis and Characterization of Novel Sibutramine Derivatives as Anti-Obesity Activity. (2023). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • iChemical. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8. [Link]

  • PubChem - NIH. Sibutramine. [Link]

  • University of Bristol. Sibutramine - Synthesis. [Link]

  • Chemistry LibreTexts. Reactivity of Nitriles. [Link]

  • Chemguide. reduction of nitriles. [Link]

  • Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • Wikipedia. Nitrile reduction. [Link]

  • Organic Syntheses Procedure. 3-chlorocyclobutanecarboxylic acid. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of (1-(4-Chlorophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the LC-MS/MS method development and quantitation of (1-(4-Chlorophenyl)cyclobutyl)methanamine , a key synthesis intermediate and potential impurity in the production of the anti-obesity agent Sibutramine.[1]

Introduction & Analytical Context

(1-(4-Chlorophenyl)cyclobutyl)methanamine (hereafter referred to as CPCM ) is a primary amine building block.[1] Structurally, it represents the "core" scaffold of Sibutramine, lacking the isobutyl side chain and N-methylation. It is typically formed during the reduction of 1-(4-chlorophenyl)cyclobutanecarbonitrile.[1]

In drug development, CPCM is monitored for two critical reasons:

  • Process Control: As a direct precursor, its consumption indicates reaction progress.

  • Impurity Profiling: Unreacted CPCM may carry over into the final API (Active Pharmaceutical Ingredient).[1] Due to the primary amine functionality, it possesses different toxicological potential than the tertiary amine parent drug.

Physicochemical Profile[3][4][5][6][7][8][9]
  • Formula: C₁₁H₁₄ClN

  • MW: 195.69 g/mol [2]

  • Monoisotopic Mass: 195.08 Da

  • pKa: ~9.5 (Estimated, typical for primary alkyl amines)[1]

  • LogP: ~2.5 (Lipophilic core, but polar amine head)[1]

Method Development Strategy

Mass Spectrometry (MS/MS) Optimization

Ionization Source: Electrospray Ionization (ESI) in Positive Mode is mandatory.[1] The basic nitrogen atom protonates readily (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


).

Fragmentation Pathway (MRM Selection): Unlike Sibutramine, which fragments via side-chain loss, CPCM fragmentation is driven by the loss of ammonia and the stability of the chlorophenyl-cyclobutyl carbocation.[1]

  • Precursor Ion: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     196.1 (
    
    
    
    Cl isotope)
  • Primary Product (Quantifier): ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     179.1 (Loss of 
    
    
    
    , -17 Da). This is the dominant channel for primary amines.
  • Secondary Product (Qualifier):

    
     125.0 (Chlorobenzyl cation, 
    
    
    
    ). This confirms the chlorophenyl moiety.[3]
Chromatography (LC)

Challenge: Primary amines often exhibit severe peak tailing on standard C18 columns due to interaction with residual silanols.[1] Solution: Use a Charged Surface Hybrid (CSH) column or a high-pH stable C18 column.[1]

  • Option A (Recommended): C18 column with acidic mobile phase (0.1% Formic Acid).[1] The CSH technology (e.g., Waters CSH C18) applies a low-level surface charge to repel the protonated amine, ensuring sharp peaks.

  • Option B (Alternative): High pH mobile phase (10mM Ammonium Bicarbonate, pH 10). At this pH, the amine is neutral, increasing retention and improving shape, but ESI sensitivity may drop slightly compared to acidic mode.

Experimental Protocol

Reagents & Materials
  • Reference Standard: (1-(4-Chlorophenyl)cyclobutyl)methanamine (>98% purity).[1]

  • Internal Standard (IS): Sibutramine-d7 or Phentermine-d5 (Structural analog).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).[1]

Sample Preparation (Liquid-Liquid Extraction)

Given the lipophilic nature of the cyclobutyl-chlorophenyl core, LLE provides cleaner extracts than protein precipitation.[1]

  • Aliquot: Transfer 100 µL of plasma/reaction mixture into a glass tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (1 µg/mL).

  • Basification: Add 50 µL of 0.1 M NaOH (to ensure amine is neutral for extraction).

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Dry: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Conditions
ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495)
Column Waters XSelect CSH C18 XP (2.1 x 100 mm, 2.5 µm)
Column Temp 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL

Gradient Program:

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 4.0 min: 90% B (Ramp)[1]

  • 5.0 min: 90% B (Hold)[1]

  • 5.1 min: 10% B (Re-equilibrate)

  • 7.0 min: End

MRM Table
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
CPCM 196.1179.15015Quantifier
CPCM 196.1125.05035Qualifier
CPCM (37Cl) 198.1181.15015Confirmation

Visualizations

Analytical Workflow

G Sample Sample (Plasma/Reaction Mix) LLE LLE Extraction (MTBE + NaOH) Sample->LLE Prep LC LC Separation (CSH C18 Column) LLE->LC Inject ESI ESI+ Ionization [M+H]+ = 196.1 LC->ESI Elute MSMS MS/MS Detection MRM: 196 -> 179 ESI->MSMS Detect

Figure 1: Step-by-step analytical workflow from sample preparation to MS detection.

Fragmentation Pathway

Frag Parent Precursor Ion [M+H]+ m/z 196.1 Prod1 Product Ion 1 (Quant) [M+H - NH3]+ m/z 179.1 Parent->Prod1 Neutral Loss -17 Da (NH3) Prod2 Product Ion 2 (Qual) Chlorobenzyl Cation m/z 125.0 Parent->Prod2 Ring Cleavage High Energy

Figure 2: Proposed fragmentation pathway for (1-(4-Chlorophenyl)cyclobutyl)methanamine.

Validation Parameters (Summary)

ParameterCriteriaNotes
Linearity

Range: 1.0 – 1000 ng/mL
Accuracy 85-115%At LLOQ, Low, Mid, High QC
Precision (CV) < 15%Intra- and Inter-day
Matrix Effect 85-115%Compare post-extraction spike vs. solvent std
Recovery > 70%Consistent across range

Troubleshooting Guide

  • Issue: Peak Tailing

    • Cause: Interaction of the primary amine with silanols.

    • Fix: Increase ionic strength (add 5mM Ammonium Formate) or switch to a high-pH method (Ammonium Bicarbonate pH 10) using an XBridge column.

  • Issue: Carryover

    • Cause: Lipophilic adsorption of the chlorophenyl ring.

    • Fix: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

References

  • Sibutramine Metabolism Overview: FDA Clinical Pharmacology Review (Meridia). Detailed breakdown of Sibutramine metabolites (M1, M2) and structural analogs.

  • Chemical Structure & Properties: PubChem Compound Summary for (1-(4-Chlorophenyl)cyclobutyl)methanamine. [1]

  • LC-MS Methodologies for Sibutramine Analogs: Journal of Chromatography B. "Simultaneous determination of sibutramine and its N-desmethyl metabolites in human plasma by LC-ESI-MS/MS." (Analogous method basis).

Sources

Application Note: Precision N-Alkylation of (1-(4-Chlorophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for the controlled N-alkylation of (1-(4-Chlorophenyl)cyclobutyl)methanamine (CAS: 63010-09-3). This primary amine scaffold is structurally significant as the "di-desmethyl" precursor to the serotonin-norepinephrine reuptake inhibitor (SNRI) Sibutramine .

The Synthetic Challenge: Steric vs. Electronic Control

The target molecule features a primary amine attached to a methylene group, which is in turn bonded to a quaternary cyclobutane carbon.

  • Steric Environment: The cyclobutyl ring creates a "neopentyl-like" steric environment at the

    
    -position. While less hindered than a true neopentyl group, the bulk of the 1-(4-chlorophenyl)cyclobutyl moiety significantly retards nucleophilic attack compared to linear alkyl amines.
    
  • Selectivity Goal: The primary objective in drug development contexts is often mono-alkylation (to generate the secondary amine metabolite or intermediate) while suppressing over-alkylation to the tertiary amine or quaternary ammonium salt.

Direct alkylation with alkyl halides is generally discouraged for this scaffold due to the difficulty in stopping at the secondary amine stage. Therefore, this protocol prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB), a method that offers superior chemoselectivity and functional group tolerance.

Reaction Pathway Visualization

The following diagram illustrates the critical decision points and reaction pathways for transforming the primary amine into its mono- and di-alkylated derivatives.

ReactionPathway PrimaryAmine (1-(4-Chlorophenyl) cyclobutyl)methanamine Imine Imine Intermediate (Unstable) PrimaryAmine->Imine DCM/DCE, AcOH Dehydration Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine SecAmine Secondary Amine (Mono-alkylated) Imine->SecAmine NaBH(OAc)3 Selective Reduction TertAmine Tertiary Amine (Sibutramine-like) SecAmine->TertAmine HCHO, HCOOH (Eschweiler-Clarke) or MeI, Base

Figure 1: Stepwise reductive amination pathway favoring mono-alkylation via STAB reduction.

Protocol: Mono-N-Alkylation via Reductive Amination

This protocol is optimized for the introduction of an isobutyl group (using isobutyraldehyde), mimicking the synthesis of the N-desmethylsibutramine metabolite, but is applicable to other aldehydes.

Materials & Reagents[2][3][4][5][6]
ReagentRoleEquiv.Notes
(1-(4-Chlorophenyl)cyclobutyl)methanamine Substrate1.0Free base preferred. If HCl salt, add 1.0 eq TEA.
Isobutyraldehyde Electrophile1.1 - 1.2Freshly distilled if older than 6 months.
Sodium Triacetoxyborohydride (STAB) Reductant1.4 - 1.5Safer and more selective than NaBH3CN.
Acetic Acid (AcOH) Catalyst1.0 - 2.0Promotes imine formation and protonates imine for reduction.
1,2-Dichloroethane (DCE) SolventN/APreferred over DCM for slightly higher boiling point and solubility.
Experimental Procedure
Step 1: Imine Formation (The "Pre-Complexation")
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 1.0 eq of (1-(4-Chlorophenyl)cyclobutyl)methanamine in anhydrous DCE (concentration ~0.1 M).

  • Activation: Add 1.0 eq of Glacial Acetic Acid. Stir for 5 minutes. Note: This buffers the solution and activates the carbonyl.

  • Addition: Add 1.1 eq of Isobutyraldehyde dropwise.

  • Equilibration: Stir at Room Temperature (20-25°C) for 45–60 minutes .

    • Critical Insight: Do not add the reducing agent immediately. The steric bulk of the cyclobutyl group slows the formation of the imine. Allowing this "pre-stir" ensures the equilibrium shifts toward the imine before reduction begins, preventing direct reduction of the aldehyde to alcohol.

Step 2: Selective Reduction
  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

    • Safety: STAB evolves acetic acid/hydrogen gas slowly; ensure venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM + 1%

    
    ) or LC-MS.
    
    • Target: Disappearance of primary amine (m/z ~196) and appearance of secondary amine (m/z ~252 for isobutyl derivative).

Step 3: Workup & Purification
  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Wash: Combine organic layers and wash with Brine (

    
    ).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

Alternative Protocol: Direct Alkylation (Optimization for Methylation)

While reductive amination is superior for larger alkyl groups, direct methylation to form the tertiary amine (Sibutramine analog) requires a different approach to avoid quaternary salt formation.

Method: Eschweiler-Clarke Methylation

  • Applicability: Only for converting the primary amine directly to the N,N-dimethyl tertiary amine.

  • Reagents: 37% Aqueous Formaldehyde (excess) + Formic Acid (excess).

  • Conditions: Reflux at 90°C for 2–4 hours.

  • Mechanism: The formic acid acts as both the proton source and the hydride donor (reducing agent).

  • Why this works: The steric bulk of the cyclobutyl group actually helps here by making the formation of the quaternary ammonium salt (N,N,N-trimethyl) energetically unfavorable, stopping the reaction cleanly at the tertiary amine.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized protocol, the following analytical markers must be verified.

TechniqueParameterExpected Observation (for Isobutyl derivative)
1H NMR N-CH2 Region Look for the new doublet (approx

2.3-2.5 ppm) corresponding to the isobutyl

adjacent to the nitrogen.
1H NMR Cyclobutyl-CH2 The methylene protons between the ring and nitrogen (

~2.8-3.0 ppm) may shift slightly upfield upon alkylation.
LC-MS m/z Primary amine: [M+H]+ 196.1 Secondary amine (Isobutyl): [M+H]+ 252.2
HPLC Purity >98% area. Note: Secondary amines can tail on C18 columns; use a modifier like 0.1% TFA or Formic Acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance preventing imine formation.Increase "pre-stir" time to 2-3 hours. Add molecular sieves (4Å) to drive equilibrium by removing water.
Dialkylation Excess aldehyde or high temperature.Ensure strict 1:1 stoichiometry. Keep temperature at 0°C during STAB addition.
Aldehyde Reduction Reducing agent added too fast or before imine formed.Crucial: Ensure the 60-minute pre-stir period is respected. Use STAB, never

(which reduces aldehydes too fast).

References

  • Sigma-Aldrich. (1-(4-Chlorophenyl)cyclobutyl)methanamine Product Sheet. Retrieved from

  • BenchChem. Experimental procedure for N-alkylation of primary amines. Retrieved from

  • National Institutes of Health (PubChem). Sibutramine (and related metabolites).[1] Retrieved from [1]

  • Royal Society of Chemistry. Selective N-alkylation of primary amines. RSC Advances. Retrieved from

Sources

Application Notes & Protocols: In Vitro Metabolism of (1-(4-Chlorophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide to investigating the in vitro metabolism of (1-(4-Chlorophenyl)cyclobutyl)methanamine, a primary amine with a distinct cyclobutyl moiety. In the absence of direct metabolic data for this specific molecule, this document synthesizes established principles of drug metabolism, protocols for analogous structures, and regulatory expectations to construct a robust scientific framework for its metabolic characterization. We will detail protocols for assessing metabolic stability, identifying key metabolic pathways, and characterizing the enzymes responsible for its biotransformation, with a focus on Cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) enzyme systems. The overarching goal is to equip researchers with the necessary tools to generate critical data for preclinical drug development, enabling informed decisions on the compound's potential pharmacokinetic properties and drug-drug interaction liabilities.

Introduction: The Imperative of Early Metabolic Profiling

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and potential for drug-drug interactions (DDIs).[1][2][3] Early in vitro metabolism studies are therefore indispensable in modern drug discovery and development, providing crucial insights that guide lead optimization and preclinical development.[4][5] (1-(4-Chlorophenyl)cyclobutyl)methanamine, with its primary amine and lipophilic chlorophenyl-cyclobutyl scaffold, presents a unique metabolic puzzle. Primary amines are known substrates for both oxidative deamination by CYPs and conjugation reactions by Phase II enzymes.[1][2] Understanding the balance between these pathways is key to predicting its clearance and potential for metabolic shunting.

This guide will provide a logical, stepwise approach to elucidating the metabolic profile of (1-(4-Chlorophenyl)cyclobutyl)methanamine, beginning with broad metabolic stability assessments and progressing to detailed enzymatic characterization.

Predicted Metabolic Pathways

Based on the structure of (1-(4-Chlorophenyl)cyclobutyl)methanamine, several metabolic pathways can be hypothesized. These predictions form the basis for designing our experimental approach.

  • Phase I Metabolism (Functionalization): Primarily mediated by Cytochrome P450 enzymes, these reactions introduce or expose functional groups.[1][2]

    • Oxidative Deamination: The primary amine is susceptible to oxidation, potentially leading to the formation of an aldehyde intermediate, which can be further oxidized to a carboxylic acid.

    • Hydroxylation: The cyclobutyl ring and the aromatic chlorophenyl ring are potential sites for hydroxylation.

    • N-Oxidation: Formation of a hydroxylamine or nitroso derivative is also a possibility for the primary amine.

  • Phase II Metabolism (Conjugation): These reactions involve the covalent attachment of endogenous polar molecules to the parent compound or its Phase I metabolites, facilitating excretion.[2]

    • Glucuronidation: The primary amine can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[6][7][8][9][10]

    • Sulfonation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the primary amine.[11][12][13][14][15]

The following diagram illustrates these potential metabolic transformations:

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (1-(4-Chlorophenyl)cyclobutyl)methanamine Aldehyde Aldehyde Intermediate Parent->Aldehyde Oxidative Deamination (CYPs) Hydroxylated Hydroxylated Metabolites Parent->Hydroxylated Hydroxylation (CYPs) N_Oxide N-Oxide Metabolite Parent->N_Oxide N-Oxidation (CYPs/FMOs) Glucuronide Glucuronide Conjugate Parent->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugate Parent->Sulfate Sulfonation (SULTs) Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid Oxidation Hydroxylated->Glucuronide Glucuronidation (UGTs)

Figure 1: Predicted Metabolic Pathways of (1-(4-Chlorophenyl)cyclobutyl)methanamine.

Experimental Protocols

Metabolic Stability Assessment

The initial step is to determine the rate at which the compound is metabolized by liver enzymes. This provides an initial indication of its likely hepatic clearance. We will utilize two primary in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes.[16][17][18][19][20]

Rationale: HLMs are a cost-effective and high-throughput model for assessing Phase I metabolic stability, as they are enriched in CYP enzymes.[17][18][21]

Materials:

  • (1-(4-Chlorophenyl)cyclobutyl)methanamine

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., a structurally similar, stable compound)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

  • Preparation:

    • Prepare a stock solution of (1-(4-Chlorophenyl)cyclobutyl)methanamine in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and control compounds in phosphate buffer.

    • Thaw the HLM on ice.

  • Incubation:

    • In a 96-well plate, add HLM to the phosphate buffer.

    • Add the working solution of the test compound or control compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Example Incubation Conditions for HLM Metabolic Stability Assay

ParameterConditionRationale
Test Compound Conc.1 µMA standard concentration for initial screening.
HLM Protein Conc.0.5 mg/mLA common concentration for metabolic stability assays.
Incubation Temp.37°CPhysiological temperature.
pH7.4Physiological pH.
CofactorNADPH regenerating systemEssential for CYP450 enzyme activity.
Time Points0, 5, 15, 30, 60 minTo capture the initial rate of metabolism.

Rationale: Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of metabolic clearance.[16][20][22][23][24]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • (1-(4-Chlorophenyl)cyclobutyl)methanamine

  • Acetonitrile with an internal standard

  • Control compounds

Procedure:

  • Cell Culture:

    • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer.

  • Incubation:

    • Remove the culture medium and replace it with fresh medium containing the test compound or control compounds.

    • Incubate at 37°C in a humidified incubator.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), collect both the cells and the medium.

  • Sample Processing and Analysis:

    • Lyse the cells and combine the lysate with the collected medium.

    • Add ice-cold acetonitrile with the internal standard to precipitate proteins.

    • Centrifuge and transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Similar to the HLM assay, determine the rate of disappearance of the parent compound to calculate the half-life and intrinsic clearance.

Metabolite Identification and Profiling

Rationale: Identifying the major metabolites is crucial for understanding the biotransformation pathways and for assessing the safety of metabolites.[4]

Procedure:

  • Sample Generation:

    • Perform larger-scale incubations using the protocols described above (both HLM and hepatocytes) with a higher concentration of the test compound to generate sufficient quantities of metabolites.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.[25][26][27][28][29][30][31][32][33]

    • Employ data-dependent acquisition methods to obtain MS/MS spectra of potential metabolites.

  • Metabolite Identification:

    • Compare the mass spectra of potential metabolites to that of the parent compound to identify mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -1 Da for deamination followed by oxidation).

    • Use metabolite identification software to aid in the structural elucidation of the metabolites.

CYP450 Reaction Phenotyping

Rationale: Identifying the specific CYP isoforms responsible for the metabolism of a drug is a regulatory expectation and is critical for predicting potential DDIs.[34][35][36][37][38]

Procedure:

  • Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound for each CYP isoform.

  • The isoform(s) that show the highest rate of metabolism are the primary contributors.

Procedure:

  • Incubate the test compound in HLM in the presence and absence of a panel of selective chemical inhibitors for the major CYP isoforms.

  • A significant decrease in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Table 2: Example Panel of Selective CYP450 Chemical Inhibitors

CYP IsoformSelective Inhibitor
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine
CYP3A4Ketoconazole
Characterization of Phase II Metabolism

Rationale: Given the primary amine structure, direct conjugation is a likely metabolic pathway.

Procedure:

  • Glucuronidation: Incubate the test compound in HLM or hepatocytes with the addition of UDPGA (uridine diphosphate glucuronic acid). The formation of a glucuronide conjugate can be monitored by LC-MS/MS.

  • Sulfonation: Incubate the test compound with human liver S9 fraction or cytosol in the presence of PAPS (3'-phosphoadenosine-5'-phosphosulfate). Monitor for the formation of a sulfate conjugate by LC-MS/MS.

Data Interpretation and In Vitro-In Vivo Extrapolation (IVIVE)

The data generated from these in vitro studies can be used to predict the human pharmacokinetic properties of (1-(4-Chlorophenyl)cyclobutyl)methanamine.[39][40][41][42]

  • Metabolic Stability: The in vitro intrinsic clearance values from HLM and hepatocytes can be scaled to predict hepatic clearance in vivo.

  • Metabolite Profile: The identification of major metabolites informs on potential safety liabilities and the need for further characterization of these metabolites.

  • CYP Phenotyping: Knowing the primary metabolizing enzymes allows for the prediction of potential DDIs with co-administered drugs that are inhibitors or inducers of these enzymes.[43][44][45]

The following diagram illustrates the workflow for the in vitro metabolism studies:

In_Vitro_Metabolism_Workflow cluster_start Initial Assessment cluster_identification Pathway & Metabolite Identification cluster_phenotyping Enzyme Characterization cluster_end Prediction & Risk Assessment A Metabolic Stability in HLM C Metabolite Profiling (LC-MS/MS) A->C B Metabolic Stability in Hepatocytes B->C D CYP450 Reaction Phenotyping (Recombinant CYPs & Chemical Inhibition) C->D E Phase II Enzyme Assessment (UGTs & SULTs) C->E F In Vitro-In Vivo Extrapolation (IVIVE) D->F G Drug-Drug Interaction (DDI) Risk Assessment D->G E->F

Figure 2: Experimental Workflow for In Vitro Metabolism Studies.

Conclusion

The protocols and strategies outlined in these application notes provide a comprehensive framework for the in vitro metabolic characterization of (1-(4-Chlorophenyl)cyclobutyl)methanamine. By systematically evaluating its metabolic stability, identifying its major metabolites, and characterizing the enzymes involved in its biotransformation, researchers can generate crucial data to support its continued development. This early and thorough metabolic assessment is fundamental to building a robust preclinical data package and ensuring the safety and efficacy of this novel chemical entity.

References

  • Cheng, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • FDA. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • FDA. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • Grimm, S. W., Einolf, H. J., Hall, S. D., He, K., Lim, H. K., Ling, K. H., ... & Wong, Y. N. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition, 37(7), 1355–1370. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83. [Link]

  • Hewitt, N. J., Lechon, M. J., Houston, J. B., Hall, T. J., Leahy, D. E., & Gomez-Lechon, M. J. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and pharmaceutical practice for the use of hepatocytes in metabolism, transport, and safety studies. Drug Metabolism Reviews, 39(1), 159–234. [Link]

  • ICH. (2022). M12 Drug Interaction Studies. [Link]

  • Lin, J. H., & Lu, A. Y. (1998). Inhibition and induction of cytochrome P450 and the clinical implications. Clinical pharmacokinetics, 35(5), 361–390. [Link]

  • Obach, R. S. (1999). The prediction of human clearance from hepatic microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). In vitro–in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. Drug discovery today, 12(11-12), 437–443. [Link]

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The international journal of biochemistry & cell biology, 45(6), 1121–1132. [Link]

  • U.S. Food and Drug Administration. (2022). Safety Testing of Drug Metabolites. [Link]

  • Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro drug discovery data. Nature reviews Drug discovery, 4(10), 825–833. [Link]

  • Wishart, D. S. (2007). Current progress in computational metabolomics. Briefings in bioinformatics, 8(5), 279–293. [Link]

Sources

Troubleshooting & Optimization

Optimizing yield in (1-(4-Chlorophenyl)cyclobutyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing (1-(4-Chlorophenyl)cyclobutyl)methanamine Synthesis

Executive Summary

The synthesis of (1-(4-Chlorophenyl)cyclobutyl)methanamine (CAS: 63010-09-3, often referred to as didesmethylsibutramine) presents two distinct chemical challenges that frequently erode yield:

  • The Cycloalkylation Bottleneck: Controlling the double alkylation of 4-chlorobenzyl cyanide to favor cyclization over polymerization.

  • The Reduction Selectivity: Reducing the nitrile to a primary amine without cleaving the labile aryl-chloride bond (dechlorination) or forming secondary amine dimers.

This guide moves beyond standard textbook protocols to address the specific "yield killers" encountered in scale-up and optimization.

Module 1: Cycloalkylation (Ring Formation)

Target Transformation: 4-Chlorobenzyl cyanide


 1-(4-Chlorophenyl)cyclobutanecarbonitrile
The Core Problem: "My yield is stuck at 45-50%. Why?"

In the standard "Boots Patent" method (NaH/DMSO), the reaction competes between forming the desired cyclobutane ring and forming linear polymers or mono-alkylated impurities.

Q: I am seeing significant tar formation and difficult stirring. What is happening? A: You are likely experiencing intermolecular polymerization . When 1,3-dibromopropane is present in high concentration with the deprotonated benzyl cyanide, the anion can attack one end of the dibromide, and another anion can attack the other end before the ring closes. This creates chains (tars) instead of rings.

Corrective Protocol (High Dilution & Reverse Addition): To force intramolecular cyclization (ring closing), the concentration of the alkylating agent must be kept low relative to the anion at the moment of reaction.

  • Solvent Switch: While DMSO is classic, a mixture of Toluene/DMSO (3:1) improves thermal dissipation and reduces tar solubility, making workup easier.

  • Temperature: Maintain 25–35°C . Exceeding 40°C promotes elimination (formation of allyl species) over substitution.

  • The "Slow-Feed" Technique: Do not dump all reagents together.

    • Step A: Generate the anion (4-chlorobenzyl cyanide + NaH) completely.

    • Step B: Add the 1,3-dibromopropane dropwise over 2–4 hours. This ensures that whenever a dibromide molecule enters the flask, it is surrounded by anions, favoring the rapid first attack, followed immediately by the internal ring closure.

Q: Can I avoid Sodium Hydride (NaH)? It's too hazardous for our pilot plant.

A: Yes. You can switch to Phase Transfer Catalysis (PTC) . This method uses concentrated aqueous NaOH and a quaternary ammonium salt, avoiding pyrophoric NaH and anhydrous solvents.

Optimized PTC Protocol:

  • Base: 50% w/w NaOH (aq).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) at 5 mol%.

  • Solvent: Toluene (forms a biphasic system).

  • Yield Impact: PTC often boosts yield to 65–75% because the reaction occurs at the interface, naturally regulating the concentration of active species and reducing polymerization.

Module 2: Nitrile Reduction (The Amine Synthesis)

Target Transformation: 1-(4-Chlorophenyl)cyclobutanecarbonitrile


 (1-(4-Chlorophenyl)cyclobutyl)methanamine
The Core Problem: Dechlorination & "Missing" Product

The aryl-chloride bond is sensitive. Standard catalytic hydrogenation (Pd/C, H2) will frequently strip the chlorine atom, yielding the des-chloro analogue (phenylcyclobutylmethanamine), a critical impurity.

Q: I used Lithium Aluminum Hydride (LAH), but my workup emulsion is terrible, and the yield is inconsistent. A: LAH is effective but prone to forming "aluminum sponges" during quenching that trap the amine product.

  • The Fix: Use the Fieser Quench method (1 mL H2O, 1 mL 15% NaOH, 3 mL H2O per gram of LAH) to create a granular, filterable solid.

  • Better Alternative: Switch to Borane-THF (BH3·THF) or Borane-DMS . Borane is chemoselective; it reduces nitriles rapidly but leaves aryl halides (Cl-Ar) completely intact.

Q: I used Borane, but I recovered the starting material or a sticky intermediate. Did it fail?

A: No, it likely worked, but you didn't break the complex . Borane reduces nitriles to amines, but the resulting amine forms a stable, covalent adduct with the boron byproducts (Amine-BH3). This complex is not soluble in acid/base extraction and often mimics starting material on TLC.

The Mandatory "Acid Reflux" Step:

  • After the reduction is complete (TLC shows consumption of nitrile), carefully quench with MeOH.

  • Crucial: Add aqueous HCl (approx 2M) and reflux the mixture for 1–2 hours.

  • Mechanism: This hydrolysis breaks the B-N bond, liberating the free amine salt.

  • Basify with NaOH and extract. Omitting this reflux is the #1 cause of "0% yield" reports in this synthesis.

Summary of Optimization Logic

ParameterStandard Protocol (Risky)Optimized Protocol (High Yield)Why?
Step 1 Base NaH / DMSO50% NaOH / Toluene / TBAB Safer, easier workup, less polymerization.
Step 1 Addition All-in-oneSlow addition of dibromide Favors cyclization over polymer tars.
Step 2 Reagent H2 / Pd/CBorane-DMS or LAH Prevents dechlorination (loss of Cl).
Step 2 Workup Simple extractionAcid Reflux (Borane) or Fieser (LAH) Releases amine from boron complex; breaks emulsions.

Visualizing the Pathway & Troubleshooting

SynthesisOptimization Start 4-Chlorobenzyl Cyanide Step1 Step 1: Cycloalkylation (1,3-dibromopropane) Start->Step1 Intermediate 1-(4-Chlorophenyl) cyclobutanecarbonitrile Step1->Intermediate Issue1 Issue: Polymer/Tar Formation Step1->Issue1 Low Yield? Step2 Step 2: Reduction (Nitrile to Amine) Intermediate->Step2 Product (1-(4-Chlorophenyl) cyclobutyl)methanamine Step2->Product Issue2 Issue: Dechlorination (Loss of Cl) Step2->Issue2 Impurity? Issue3 Issue: Low Yield (Boron Complex) Step2->Issue3 Missing Product? Sol1 Fix: High Dilution + Phase Transfer Catalysis Issue1->Sol1 Sol2 Fix: Avoid Pd/C; Use Borane-DMS Issue2->Sol2 Sol3 Fix: Mandatory HCl Reflux Workup Issue3->Sol3

Caption: Optimization logic flow for the synthesis of (1-(4-Chlorophenyl)cyclobutyl)methanamine, highlighting critical decision points for yield recovery.

FAQ: Specific Scenarios

Q: Can I use Raney Nickel for the reduction to avoid LAH? A: Yes, but with caveats. Raney Nickel is less likely to dechlorinate than Pd/C, but it often leads to secondary amine formation (dimerization) where two intermediate imines react.

  • Fix: You must perform the hydrogenation in the presence of Ammonia (NH3) in Methanol . The excess ammonia suppresses the secondary amine formation. High pressure (50+ psi) is usually required.

Q: My intermediate nitrile is an oil that won't crystallize. How do I purify it before reduction? A: The nitrile intermediate (CAS 28049-61-8) has a low melting point and often oils out.

  • Do not force crystallization. Distillation is difficult due to the high boiling point (~160°C at high vacuum).

  • Recommendation: If the PTC method is used, the organic layer is usually pure enough (>90%) to proceed directly to reduction. If purification is strictly necessary, silica gel chromatography (Hexane:EtOAc 9:1) is superior to crystallization attempts.

References

  • Jeffery, J. E., et al. (1987). Preparation of di-tert-butylethylenediamine. United States Patent US4792631A.[1] (Describes the foundational "Boots" chemistry for arylcyclobutylalkylamines). Link

  • Gunn, D., et al. (2005). Methods of preparing didesmethylsibutramine and other sibutramine derivatives. United States Patent US6894189B2. (Detailed protocols for the specific chlorophenyl cyclobutane synthesis). Link

  • Kim, S. H., et al. (2006). Improved Synthesis of Sibutramine. Korean Patent KR20060019351A. (Discusses yield optimization and one-pot procedures). Link

  • Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines. (General mechanistic grounding for Borane vs. LAH selectivity). Link

Sources

Technical Support Center: Cyclobutane Synthesis & Side-Product Mitigation

[1]

Executive Summary: The Strain Challenge

Cyclobutane rings possess significant ring strain (~26.5 kcal/mol) and puckered conformations that make their synthesis thermodynamically uphill.[1] Unlike the facile formation of five- or six-membered rings, cyclobutane formation often competes with polymerization , fragmentation (retro-[2+2]) , and stereochemical scrambling .

This guide addresses the three primary synthetic methodologies:

  • Photochemical [2+2] Cycloaddition (The most common, yet most variable).[1][2]

  • Lewis Acid-Catalyzed / Thermal [2+2] .

  • Intramolecular Alkylation / C-H Functionalization .

Module A: Photochemical [2+2] Cycloaddition

Target Audience: Researchers observing oligomers, wrong regioisomers, or low conversion in photoreactors.

Diagnostic Workflow: Competing Pathways

In photochemical synthesis, the excited state (typically triplet,

1

PhotoPathwaysStartOlefin Substrate (S0)ExcitedExcited State (S1/T1)Start->Excitedhv (UV/Vis)Exciplex1,4-Diradical / ExciplexExcited->Exciplex+ AlkeneIsomerE/Z Isomerization(Side Product)Excited->IsomerRelaxationExciplex->StartRetro-CleavageCyclobutaneTarget CyclobutaneExciplex->CyclobutaneRing Closure (ISC)PolymerOligomer/Polymer(Side Product)Exciplex->Polymer+ Alkene (Chain Growth)Isomer->StartThermal

Figure 1: Kinetic competition in photocycloaddition.[1] The 1,4-diradical intermediate is the critical bifurcation point between ring closure and polymerization.

Troubleshooting Guide: Photochemical Issues
SymptomProbable CauseCorrective ActionMechanism
Oligomerization / Polymerization Concentration is too high.[1]Dilute to <0.01 M. In flow chemistry, increase residence time but decrease concentration.[1]High concentration favors intermolecular interception of the 1,4-diradical by a third alkene molecule over intramolecular ring closure.
Homodimerization (in cross-coupling)Rates of excitation differ; one substrate consumes itself.[1]Use a Triplet Sensitizer (e.g., Benzophenone, Ir-catalysts) that selectively excites only one partner.[1]Selective energy transfer (

) ensures only the "donor" alkene enters the excited state, preventing the "acceptor" from homodimerizing.
Wrong Regioisomer (Head-to-Head vs. Head-to-Tail)Electronic matching of excited states is unfavorable.[1]Add a Lewis Acid (e.g.,

) or use a Template .
Lewis acids lower the LUMO of the ground-state partner, enforcing a specific polarity match (often favoring Head-to-Head in polar pathways).
Low Conversion / Stalling Inner Filter Effect or Product Inhibition.[1]Switch to Flow Chemistry or use a narrower bandwidth LED.Reaction products or byproducts may absorb the incident light, shielding the starting material.
Technical Insight: The "Rule of Five"

In intramolecular photocycloadditions, if the tether length allows for a 5-membered ring intermediate (via the diradical), the reaction is efficient. If the tether is too long or short, polymerization dominates.[1]

  • Protocol Fix: If your intramolecular substrate polymerizes, introduce a "gem-dimethyl" or bulky group on the tether (Thorpe-Ingold effect) to pre-organize the conformation.

Module B: Lewis Acid & Thermal [2+2]

Target Audience: Chemists using ketenes or activated enones without light.[1]

Common Failure Mode: Product Inhibition

Unlike photochemical methods, Lewis Acid (LA) catalyzed [2+2] reactions (often involving enones or allenoates) frequently suffer from product inhibition .[1] The cyclobutane product, being more basic or sterically accessible than the starting material, binds irreversibly to the catalyst.

Protocol: Stoichiometric vs. Catalytic

  • Issue: Reaction stops at 50% conversion.

  • Diagnosis: The Lewis Acid is trapped by the product.

  • Solution: Use bulky organoaluminum reagents (e.g., MAD) or switch to Ti(IV) or In(III) catalysts which have faster ligand exchange rates.[1]

Side Product: Retro-Aldol Fragmentation

In the DeMayo reaction (a sequence of [2+2] followed by retro-aldol), a common side product is the fragmented linear chain rather than the bicyclic system.

  • Cause: The cyclobutane alkoxide intermediate is unstable.[1]

  • Fix: Trap the intermediate immediately (e.g., acetylation) or lower the temperature to suppress the thermal retro-aldol step if the cyclobutane is the desired endpoint.

Module C: Intramolecular Alkylation & C-H Functionalization

Target Audience: Advanced synthesis (e.g., Baran Lab methodologies).

Diagnostic Workflow: C-H Arylation Failures

Modern methods utilize Directing Groups (DG) to install functionality onto a cyclobutane ring.[1]

Case Study: Piperarborenine Synthesis In the total synthesis of piperarborenine, structural misassignment was a major "analytical side product." However, chemically, the challenge is over-functionalization .

IssueMechanismPrevention Strategy
Over-Arylation The product (mono-arylated cyclobutane) is more electron-rich or accessible than the starting material.[1]Statistical Control: Stop reaction at 60% conversion and recycle starting material. Use electron-deficient ligands to deactivate the catalyst after the first cycle.
Ring Opening (Elimination) In alkylation methods (e.g., malonate displacement), the base triggers E2 elimination instead of

ring closure.
Solvent Switch: Change from polar protic to polar aprotic (DMSO, DMF) to enhance nucleophilicity.[1] Use a non-nucleophilic base (LiHMDS) to suppress elimination.[1]
Diagram: Alkylation vs. Elimination

The transition state for forming a 4-membered ring is strained.[1] If the leaving group is not perfectly aligned (collinear), elimination dominates.[1]

AlkylationSubstrateGamma-Halo EnolateTS_CloseTS: Ring Closure(Strained)Substrate->TS_CloseSlow (k1)TS_ElimTS: Elimination(Relaxed)Substrate->TS_ElimFast (k2)CyclobutaneCyclobutane ProductTS_Close->CyclobutaneAlkeneAlkene Side ProductTS_Elim->Alkene

Figure 2: The kinetic competition in intramolecular alkylation.[1] High temperatures favor Elimination (

1

FAQ: Rapid Troubleshooting

Q: My [2+2] reaction yields a mixture of Head-to-Head (HH) and Head-to-Tail (HT) isomers. How do I fix this? A:

  • Solvent Polarity: Increasing solvent polarity often favors the HT isomer in exciplex-mediated pathways.[1]

  • Sterics: If using a template, ensure the tether is short enough to mechanically enforce only one orientation (the "rule of five").[1]

  • Lewis Acid: For enones, adding a Lewis Acid (

    
    , 
    
    
    ) can enforce HH regioselectivity by polarizing the ground state olefin.[1]

Q: Why am I seeing "ladderane" type oligomers? A: You are likely irradiating for too long or at too high a concentration.[1] Cyclobutanes with remaining double bonds can react again.[1] Filter light to remove wavelengths <300 nm (which might excite the product) or stop the reaction at lower conversion.

Q: Can I use standard silica gel chromatography for purification? A: Be cautious. Some cyclobutanes (especially those with donor-acceptor substituents) are acid-sensitive and can undergo ring-opening on acidic silica.[1] Buffer your silica with 1% Triethylamine or use neutral alumina.[1]

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003).[1] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [1]

  • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [1]

  • Gutekunst, W. R., & Baran, P. S. (2011).[1] Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C–H Arylation. Journal of the American Chemical Society.[1][3] [1]

  • Xu, Y., & Conner, M. L. (2019).[1] The interplay of strain and reactivity in cyclobutane synthesis. Angewandte Chemie International Edition. [1]

  • Srimani, D., & Gevorgyan, V. (2017).[1] Transition Metal-Catalyzed C–H Functionalization of Small Rings. Chemical Reviews. [1]

Degradation pathways of arylcyclobutylamines under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with arylcyclobutylamines . It moves beyond generic stability data to address the unique strain-driven and oxidative reactivities of this scaffold.

Topic: Stress Testing & Degradation Pathways Audience: Medicinal Chemists, Analytical Scientists, Formulation Leads Status: Active Guide

Executive Dashboard: The Vulnerability Matrix

Arylcyclobutylamines present a dichotomy in stability. While the cyclobutane ring is kinetically stable due to the high activation energy of ring opening, the ring strain (~26 kcal/mol) creates a "loaded spring" mechanism that can be triggered by specific oxidative or photolytic events.

Stress ConditionVulnerability LevelPrimary Degradation ModeKey Indicator (LC-MS)
Oxidative (Peroxide) Critical N-Oxidation & Ring Expansion +16 Da (N-oxide), +0 Da (Pyrrolidine isomer)
Photolytic (UV/Vis) High Retro-[2+2] CycloadditionRing cleavage products (e.g., Styrenes + Imines)
Acidic (Hydrolytic) Low*Salt Formation / EpimerizationNo change (unless leaving group present)
Thermal MediumN-Dealkylation / Elimination-14 Da (Demethylation), -NH₃ (Elimination)

*Note: Acidic stability is high for the amine salt. However, if the amine is converted to a better leaving group (e.g., via nitrosation), catastrophic ring rearrangement (cyclopropylmethyl/homoallyl) occurs immediately.

Deep Dive: The "Mystery" Isomer (Oxidative Ring Expansion)

User Question: "I am seeing a significant impurity with the same molecular weight as my API after oxidative stress (H₂O₂). It is not the N-oxide. What is it?"

Technical Insight: You are likely observing a Ring Expansion to a Pyrrolidine derivative . This is a signature degradation pathway for cyclobutylamines where the amine is directly attached to the ring (e.g., 1-arylcyclobutylamine).

Mechanism:

  • Single Electron Transfer (SET): The oxidant generates an aminium radical cation (N•+).

  • Ring Scission: The strain in the adjacent cyclobutane bond facilitates homolytic cleavage, forming a distonic radical cation.

  • Recyclization: The radical recombines to form the less strained, 5-membered pyrrolidine ring.

Visualization: Oxidative Ring Expansion Pathway

RingExpansion Substrate Arylcyclobutylamine (Strained 4-Membered Ring) Radical Aminium Radical Cation (Intermediate) Substrate->Radical Oxidation (-e⁻) OpenRadical Distonic Radical (Ring Open) Radical->OpenRadical Strain Release (C-C Scission) NOxide N-Oxide (+16 Da) Radical->NOxide Oxygen Transfer (Reversible) Product 2-Arylpyrrolidine (Expanded 5-Membered Ring) OpenRadical->Product Recyclization

Caption: Divergent oxidative pathways. While N-oxidation is common, ring expansion is a strain-driven rearrangement specific to cyclobutylamines.

Troubleshooting Guide: Photostability & Ring Integrity

User Question: "My compound disappears under UV light, but I don't see a clear 'oxidized' peak. I see multiple small fragments."

Technical Insight: Cyclobutane rings act as chromophores that can undergo Retro-[2+2] Cycloaddition upon UV excitation. This effectively "unzips" the ring into two alkene components.

Diagnostic Workflow:

  • Check the Fragments: If your molecule is Ar-Cyclobutane-NR2, look for:

    • Fragment A: A styrene derivative (Ar-CH=CH2).

    • Fragment B: An enamine or imine fragment.[1]

  • Verify Light Source: Ensure your stress test uses a cool-white fluorescent lamp (VIS) and a near-UV fluorescent lamp (UV) per ICH Q1B.

  • Mitigation: This degradation is often solid-state specific. Check if the degradation persists in solution; if it decreases, the crystal lattice might be directing the photochemistry (topochemical control).

Protocol: Differentiating N-Oxides from Ring Expanded Isomers

Since both the N-oxide and the Pyrrolidine rearrangement product can appear during oxidative stress, you must distinguish them to assign the correct structure.

Step-by-Step Experiment:

  • Sample Prep: Take your oxidatively stressed sample (containing the unknown impurity).

  • Chemical Reduction: Add excess Triphenylphosphine (PPh₃) or Sodium Metabisulfite to the sample vial.

  • Incubate: Stir at room temperature for 30 minutes.

  • Re-inject (LC-MS):

    • Scenario A (It disappears): The peak converts back to the parent API.

    • Scenario B (It stays): The peak remains unchanged.

Quantitative Data: Typical Degradation Limits

When validating your method, use these thresholds to determine if your molecule is "Stable" or "Labile" compared to industry benchmarks (e.g., Sibutramine analogs).

Stress TypeConditionAcceptable Loss (Stable)Critical Warning Sign
Acid Hydrolysis 0.1 N HCl, 60°C, 24h< 2%> 5% (Check for elimination)
Base Hydrolysis 0.1 N NaOH, 60°C, 24h< 2%> 5% (Check for amide hydrolysis if present)
Oxidation 3% H₂O₂, RT, 4h< 5%> 10% (Likely Ring Expansion)
Thermal 60°C, 7 days< 1%> 2% (Check for N-demethylation)

References & Authority

  • Sibutramine Stability Profile:

    • Source: Rajasekaran, A. et al. "Stress degradation studies on Sibutramine HCl and development of a validated stability-Indicating HPLC assay." Am. J. Pharm Health Res, 2014.

    • Key Finding: Sibutramine (amine on linker) is highly stable to acid/base but susceptible to N-demethylation.

    • (Verified Domain)

  • Oxidative Ring Expansion Mechanism:

    • Source: Bondon, A. et al. "Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation." Journal of Biological Chemistry, 1989.

    • Key Finding: 1-Phenylcyclobutylamine undergoes oxidative rearrangement to 2-phenyl-1-pyrroline via aminium radical intermediates.

  • Cyclobutane Thermal Decomposition:

    • Source: Lewis, D. et al. "The Thermal Decomposition of Cyclobutane at Low Pressures." Journal of the American Chemical Society.

    • Key Finding: Thermal opening of the cyclobutane ring requires high activation energy, making it kinetically stable under standard pharmaceutical stress conditions (unlike oxidative stress).

Sources

Preventing racemization during the synthesis of chiral cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization & Stereochemical Erosion

Status: Active | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers

Core Technical Overview

Synthesizing chiral cyclobutanes requires navigating a conflict between thermodynamic strain (~26 kcal/mol) and kinetic control . Racemization in these systems rarely occurs via a single pathway; it is typically the result of either stepwise bond formation (allowing bond rotation prior to closure) or post-synthetic epimerization driven by the release of ring strain.

This guide addresses the three critical phases where stereochemical integrity is lost:

  • Reaction Phase: Stepwise radical/zwitterionic intermediates in [2+2] cycloadditions.

  • Workup Phase: Base-catalyzed epimerization of cyclobutanecarbonyls.

  • Purification Phase: Acid-catalyzed ring opening or retro-aldol cascades on silica.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Enantiomeric Excess (ee) Erosion During Photochemical [2+2]

Symptom: High diastereoselectivity (dr) but lower than expected ee, or variability between batches. Root Cause: The reaction is proceeding via a long-lived 1,4-diradical intermediate rather than a concerted path or rapid radical closure. This allows rotation around the C-C bond before the second bond forms.

Diagnostic CheckIf Positive, The Cause Is...Corrective Action
Is the light intensity too high? Photon-Flux Saturation: High radical concentration promotes intermolecular side reactions or local heating.Reduce intensity or use pulsed LEDs. Maintain

.
Does ee drop over time? Product Photolysis (Retro-[2+2]): The product absorbs at the excitation wavelength and reverts/racemizes.Use a long-pass filter (e.g., >350 nm) to block high-energy photons that excite the product.
Is the solvent viscosity low? Cage Escape: Low viscosity allows the radical pair to separate or rotate freely.Switch to higher viscosity solvents (e.g., t-BuOH or viscous ionic liquids) to enforce the "solvent cage" effect.
Issue 2: Epimerization of Cyclobutane Esters/Ketones During Workup

Symptom: Crude NMR shows single diastereomer; isolated product shows epimers (cis/trans mixtures). Root Cause: Cyclobutane rings increase the


-character of exocyclic bonds, making 

-protons surprisingly acidic (

~20 for esters). Standard basic workups (NaHCO

) or chromatography on basic alumina can trigger rapid epimerization to the thermodynamic trans isomer.

Protocol Adjustment:

  • Quench: Do NOT use saturated NaHCO

    
     or NaOH. Use pH 7 phosphate buffer  or dilute cold HCl (if functional groups permit).
    
  • Drying: Use Na

    
    SO
    
    
    
    (neutral) instead of K
    
    
    CO
    
    
    (basic).
  • Solvent Removal: Never heat the water bath >30°C. Rotovap stereocenters are lost to thermal stress.

Issue 3: Loss of Stereochemistry in Lewis Acid Catalysis

Symptom: Racemic background reaction competes with the chiral catalyzed pathway. Root Cause: The uncatalyzed thermal [2+2] background reaction is too fast, or the Lewis Acid (LA) dissociates from the chiral ligand.

Optimization Matrix:

  • Ligand Binding: Ensure the Ligand:Metal ratio is >1.2:1 to prevent free achiral metal catalysis.

  • Counter-ion Effect: Switch from small counter-ions (Cl⁻) to non-coordinating anions (OTf⁻, SbF₆⁻, BArF⁻). This tightens the chiral pocket by forcing the substrate to coordinate more closely to the metal center.

  • Temperature: Operate at the "Ceiling Temperature" of the background reaction. Determine the max temp where the uncatalyzed rate is ~0, and run the catalyzed reaction there.

Visualizing Racemization Pathways

The following diagram details the specific mechanistic bifurcations where chirality is lost.

RacemizationPathways Start Chiral Substrate (Alkene + Enone) Excitation Excited State / Activated Complex Start->Excitation hv or LA Intermediate 1,4-Diradical / Zwitterion Excitation->Intermediate Stepwise Path Concerted Concerted Closure (Stereoretention) Excitation->Concerted Concerted Path Rotation Bond Rotation (Racemization) Intermediate->Rotation Long Lifetime (>Rotational Barrier) Product Chiral Cyclobutane Intermediate->Product Fast Closure (k_close >> k_rot) Concerted->Product Rotation->Product 50% Epimer Thermodynamic Epimer Rotation->Epimer 50% Product->Epimer Basic Workup (Enolization)

Caption: Figure 1. Kinetic bifurcation points in cyclobutane synthesis. Stereochemical integrity relies on the rate of ring closure (


) exceeding the rate of bond rotation (

) in the intermediate, and preventing post-synthetic enolization.

Standard Operating Procedure (SOP)

Protocol: Lewis Acid-Catalyzed Enantioselective [2+2] Cycloaddition

Target: Synthesis of cyclobutane esters via oxazaborolidine catalysis. Reference Basis: Adapted from Corey et al. and Yoon et al. methodologies [1, 5].[1][2][3]

Reagents & Setup
  • Catalyst: Oxazaborolidine-AlBr

    
     complex (Generated in situ).
    
  • Solvent: DCM (Anhydrous, degassed).

  • Temperature: -78°C (Critical Control Point).

Step-by-Step Workflow
  • Catalyst Formation (The "Pre-Complexation" Phase):

    • In a flame-dried Schlenk flask under Ar, dissolve the chiral oxazaborolidine ligand (1.2 equiv relative to LA) in DCM.

    • Cool to -78°C.

    • Add AlBr

      
       (1.0 equiv) dropwise. Note: AlBr
      
      
      
      must be fresh. Yellow/brown AlBr
      
      
      indicates hydrolysis and will cause background racemization.
    • Stir for 20 min to ensure complete coordination. Free AlBr

      
       is a potent achiral catalyst.
      
  • Substrate Addition:

    • Add the acrylate/enone (electrophile) slowly down the side of the flask.

    • Wait 10 mins. This allows the Lewis Acid to bind the carbonyl, locking the conformation.

  • Cycloaddition:

    • Add the electron-rich alkene (nucleophile) via syringe pump over 1 hour.

    • Reasoning: Low concentration of nucleophile prevents non-selective background reactions and competitive polymerization.

  • Quench & Workup (Critical Control Point):

    • Do NOT warm to RT before quenching.

    • Quench at -78°C with cold Et

      
      N:MeOH (1:1)  solution. This destroys the Lewis Acid immediately without generating strong protic acid.
      
    • Dilute with Et

      
      O, wash with pH 7 phosphate buffer.
      
    • Dry over Na

      
      SO
      
      
      
      .
  • Purification:

    • Flash chromatography on neutral silica .

    • Eluent: Hexanes/EtOAc (containing 1% Et

      
      N if the product is acid-sensitive).
      

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for cyclobutenes? A: Proceed with extreme caution. Cyclobutenes are highly strained and acid-sensitive.[4] They often undergo electrocyclic ring opening to dienes on acidic silica. Recommendation: Deactivate silica with 2% Et


N in hexanes before loading your sample, or use neutral alumina.

Q: Why do I see ring expansion products? A: If your cyclobutane has an electron-donating group (like a sulfide or ether) and you expose it to acid (even mild Lewis acids during workup), it can trigger a Wagner-Meerwein type rearrangement to a cyclopentane or THF derivative. Fix: Eliminate all acidic steps in the workup; use basic alumina for purification.

Q: My photochemical reaction works on 50mg but fails on 1g. Why? A: The "Beer-Lambert Law" problem. At high concentrations/scales, light cannot penetrate the solution (high optical density). Only the outer layer reacts, leading to long reaction times and thermal racemization of the product in the "dark zone." Fix: Use a flow reactor (microtubing) to maximize surface-area-to-volume ratio.

References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.

  • Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses.

  • Enantioselective Organocatalytic Syntheses and Ring‐Expansions of Cyclobutane Derivatives. European Journal of Organic Chemistry.

  • Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex. Journal of the American Chemical Society.

  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie Int. Ed.

Sources

Common artifacts in the NMR spectroscopy of small molecules

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Subject: Advanced Troubleshooting for Common Artifacts in Small Molecule NMR Ticket Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the NMR Technical Support Center. This guide is designed for researchers and drug discovery scientists who require high-fidelity spectral data for structure elucidation and quantitation. Unlike standard operating procedures, this document focuses on the causality of spectral artifacts—why they appear, how to distinguish them from genuine chemical signals, and how to eliminate them using self-validating protocols.

Part 1: Quick Diagnostic Matrix

Use this table to rapidly identify the artifact based on visual symptoms.

Visual SymptomProbable ArtifactRoot CauseImmediate Action
"Wiggles" at peak base Truncation (Sinc)Acquisition time (AQ) too short; FID cut off.Increase AQ or apply apodization (e.g., Exponential/Cosine).
Asymmetric "tails" Shimming Error

or

gradient inhomogeneity.
Adjust

for width,

for asymmetry.
Rolling/Bowed Baseline Acoustic Ringing / Dead TimeCorrupted first data points of FID.Apply Backward Linear Prediction (LPC) to first 2-4 points.
Mirror Image Peaks Quadrature GhostReceiver channel imbalance (Phase/Amplitude).Run automated pulsecal or calib routine.
Sharp Center Spike DC OffsetDC voltage offset in receiver.Check "DC Offset Correction" in processing parameters.
Broad, Twisted Solvent Radiation DampingFeedback field from intense magnetization.[1]Detune probe slightly or use solvent suppression (WET/Presat).
Symmetric Satellites Spinning SidebandsSample spinning modulation of inhomogeneity.Turn off spinning; optimize non-spinning shims (X, Y).

Part 2: Deep Dive Troubleshooting (Q&A)

Category A: Spectral Fidelity & Lineshape[2][3][4][5][6]

Q: My peaks are sharp but have asymmetric "tails" or "feet" on one side. Is this an impurity or a shim issue? A: This is a classic Shimming Artifact , specifically related to axial gradients (


).
  • Mechanism: In an ideal magnetic field (

    
    ), all spins of a specific type precess at the exact same frequency. If the field varies along the tube's axis (
    
    
    
    -axis), spins at different heights precess at slightly different frequencies, causing the peak to "smear" in one direction.
    • 
       Error:  Causes broad, symmetrical peaks.
      
    • 
       Error:  Causes asymmetry (skew). If the tail is to the right (lower ppm), the field is stronger at the ends of the coil.
      
  • Protocol:

    • Lock Level Check: Ensure the lock signal is stable and maximized.

    • Iterative Adjustment: Adjust

      
       to maximize peak height. Then adjust 
      
      
      
      . If the peak height drops, re-optimize
      
      
      . Repeat until convergence.
    • Verification: A properly shimmed singlet (e.g., CHCl3) should have a linewidth at 50% height < 0.5 Hz and at 0.55% height (carbon satellite level) < 10 Hz [1].

Q: I am running a sample in 90% H2O/10% D2O. The water peak is massive, broad, and looks phase-twisted. It’s ruining the baseline for my small molecule. A: You are observing Radiation Damping .

  • Mechanism: When sample magnetization is very strong (like 55 M water), the precessing spins induce a current in the receiver coil. This current generates its own magnetic field (

    
    ) which acts back on the spins, rotating them back to equilibrium faster than natural relaxation (
    
    
    
    ).[1] This causes broadening and phase anomalies that cannot be corrected by standard phasing [2].[2]
  • Protocol:

    • Solvent Suppression: Use a sequence like excitation sculpting or WET (Water Suppression Enhanced through T1 effects) rather than simple presaturation, which can transfer saturation to exchangeable protons.

    • Probe Detuning (Advanced): Slightly detuning the probe reduces the Quality Factor (

      
      ), diminishing the feedback current. Note: This sacrifices some sensitivity for solute peaks.
      
Category B: "Extra" Signals (Artifact vs. Reality)

Q: I see small peaks symmetrically spaced around my main solvent peak. Are these impurities? A: These are likely Spinning Sidebands or


C Satellites . You must distinguish them to avoid misassignment.
  • Differentiation Logic:

    • Spinning Sidebands: Appear at distances equal to the spin rate (e.g., 20 Hz). If you change the spin rate, the peaks move.

    • 
      C Satellites:  Appear due to 
      
      
      
      -coupling between
      
      
      and naturally abundant
      
      
      (1.1%). The coupling constant (
      
      
      ) is fixed (typically 125–160 Hz for aliphatic/aromatic protons). They do not move with spin rate changes [3].
  • Protocol:

    • Turn off the spinner. If the peaks disappear, they were sidebands.

    • Measure the distance (Hz). If the distance is ~140 Hz (approx 0.003 ppm * spectrometer frequency), they are likely

      
      C satellites.
      

Q: There is a "ghost" peak appearing at the mirror image frequency of my major signal relative to the center of the spectrum. A: This is a Quadrature Image (also called a Nyquist Ghost).

  • Mechanism: Modern NMR uses quadrature detection (detecting both

    
     and 
    
    
    
    components of magnetization) to distinguish positive from negative frequencies. This requires two receiver channels. If the gain or phase between these channels is not perfectly balanced (90° offset), a "ghost" signal appears at
    
    
    for every real signal at
    
    
    [4].
  • Protocol:

    • Automated Calibration: Run the spectrometer's pulsecal or image_cal routine to re-balance the receiver channels.

    • Phase Cycling: Ensure your pulse sequence uses appropriate phase cycling (e.g., CYCLOPS), which cancels out these artifacts by averaging scans with shifted receiver phases.

Category C: Signal Processing & Baseline

Q: My sharpest peaks have "wiggles" or oscillations at the base that look like a sinc function. A: These are Truncation Artifacts .[2]

  • Mechanism: The Fourier Transform assumes the time-domain signal (FID) goes to infinity. In practice, we stop acquiring data after a time

    
     (Acquisition Time). If the signal has not decayed to zero (noise level) by the end of 
    
    
    
    , the FT produces "Gibbs ringing" or sinc wiggles [5].
  • Protocol:

    • Acquisition Fix: Increase the Acquisition Time (

      
      ) so that 
      
      
      
      .
    • Processing Fix: Apply an Apodization Function (Window Function).[3] Multiplying the FID by a decaying exponential (lb > 0) or a squared cosine function forces the signal to zero at the end of the window. Caution: Strong apodization broadens peaks.

Q: The baseline of my spectrum has a severe "rolling" or sinusoidal curve. A: This is often caused by Corrupted Initial Data Points (Group Delay or Acoustic Ringing).

  • Mechanism: The first few points of the FID contain the low-frequency information (the "overall shape" of the spectrum). If these points are corrupted by "dead time" (delay before receiver opens) or acoustic ringing (probe vibration), the baseline distorts into a wave pattern [6].

  • Protocol:

    • Backward Linear Prediction: In your processing software, cut the first 2–4 points of the FID and replace them with points predicted from the rest of the valid data using Linear Prediction (LPC).

    • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) after phasing.[4] Avoid aggressive spline fitting, which can distort broad peaks.

Part 3: Troubleshooting Workflows (Visualized)

Workflow 1: Diagnosing Distorted Lineshapes

Use this logic flow to correct peak shape issues systematically.

LineshapeTroubleshooting Start Start: Distorted Peak Shape CheckPhase Is the phase correct? (Base is flat, no dip below 0) Start->CheckPhase PhaseFix Adjust Phase (PH0/PH1) CheckPhase->PhaseFix No CheckSym Is the peak symmetric? CheckPhase->CheckSym Yes PhaseFix->CheckSym ShimZ2 Adjust Z2 Shim (Focus on Skew) CheckSym->ShimZ2 Asymmetric CheckWiggles Are there wiggles at the base? CheckSym->CheckWiggles Symmetric ShimZ1 Adjust Z1 Shim (Focus on Width) ShimZ1->CheckWiggles ShimZ2->ShimZ1 TruncationFix Increase AQ Time OR Apply Apodization CheckWiggles->TruncationFix Yes CheckBroad Is the peak unusually broad? CheckWiggles->CheckBroad No TruncationFix->CheckBroad ExchangeCheck Chemical Exchange? (Run VT or D2O shake) CheckBroad->ExchangeCheck Yes (Solute) RadDampCheck Radiation Damping? (Intense Solvent?) CheckBroad->RadDampCheck Yes (Solvent) End Spectrum Optimized CheckBroad->End No

Caption: Step-by-step logic to isolate the root cause of lineshape distortions, distinguishing between hardware (shimming) and processing (truncation) issues.

Workflow 2: "Extra Peak" Identification Decision Tree

Determine if a signal is real or an artifact.

ExtraPeakID Start Unknown Small Peak SpinCheck Turn OFF Sample Spinning Start->SpinCheck Disappear Does peak disappear/move? SpinCheck->Disappear Sideband Artifact: Spinning Sideband Disappear->Sideband Yes Static Peak Remains Disappear->Static No SatCheck Check Symmetry around Main Peak Static->SatCheck SatCalc Is separation ~125-160 Hz? SatCheck->SatCalc Satellite Artifact: 13C Satellite SatCalc->Satellite Yes Impurity Real Impurity / Isomer SatCalc->Impurity No

Caption: Decision tree to differentiate between spinning sidebands, 13C satellites, and genuine impurities.

References

  • University of Ottawa NMR Facility. (2004). Shimming: The Art of Field Homogeneity. Retrieved from [Link]

  • University of Tübingen. (2020). Radiation Damping in High-Field NMR. Retrieved from [Link]

  • ResearchGate/Wikibooks. (n.d.). Carbon-13 Satellites in Proton NMR. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Artifacts and Troubleshooting. Retrieved from [Link]

  • University of Ottawa. (2007).[5] FID Truncation and Spectral Distortion. Retrieved from [Link]

  • Bruker. (2020). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of Sibutramine and Its Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Basis

Sibutramine (Meridia/Reductil) is a serotonin-norepinephrine reuptake inhibitor (SNRI) formerly indicated for obesity management.[1] While withdrawn from many markets due to cardiovascular risks (SCOUT trial), it remains a critical reference standard in forensic toxicology and analog development.

This guide provides a comparative technical analysis of Sibutramine against two distinct classes of "precursors" that define its lifecycle:

  • Synthetic Precursors: Chemical intermediates used in manufacturing (e.g., 1-(4-Chlorophenyl)cyclobutanecarbonitrile).

  • Metabolic Precursors (Active Metabolites): The biologically active agents N-desmethylsibutramine (M1) and N-didesmethylsibutramine (M2), for which Sibutramine acts as a prodrug.[1]

Synthetic Precursors: The Manufacturing Perspective

The synthesis of Sibutramine hinges on the construction of a cyclobutane ring followed by side-chain elaboration. The performance of these precursors is measured by chemical stability , reactivity , and impurity profile .

Key Synthetic Precursor: CCBC

The most critical intermediate is 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CCBC) . It represents the "bottleneck" in synthesis; its purity directly dictates the yield of the final API.

FeatureCCBC (Precursor) Sibutramine (Final API)
CAS Number 28049-61-8106650-56-0
Molecular Structure Rigid Cyclobutane NitrileTertiary Amine Side Chain
Reactivity High (Susceptible to Grignard reagents)Stable (Salt form), sensitive to oxidation
Physical State Low-melting solid / OilCrystalline Solid (HCl salt)
Regulatory Status Chemical Intermediate (Watch list)Schedule IV (US) / Withdrawn
Synthesis Pathway Visualization

The following diagram outlines the industrial synthesis route, highlighting where precursors diverge into the final product.

SibutramineSynthesis cluster_0 Critical Control Point Start 4-Chlorobenzyl cyanide Step1 Cycloalkylation (1,3-dibromopropane) Start->Step1 CCBC PRECURSOR: CCBC (Nitrile Intermediate) Step1->CCBC Step2 Grignard Reaction (iBuMgBr) CCBC->Step2 Ketone Ketone Intermediate Step2->Ketone Step3 Reductive Amination (Leuckart-Wallach) Ketone->Step3 M2 M2 (Primary Amine) Step3->M2 Step4 Eschweiler-Clarke Methylation M2->Step4 Final SIBUTRAMINE (Tertiary Amine) Step4->Final

Figure 1: Industrial synthesis pathway of Sibutramine showing the critical Nitrile precursor (CCBC) and conversion to amine forms.

Metabolic Precursors: The Clinical Performance Perspective

Sibutramine itself is a prodrug with weak reuptake inhibition. Its "performance" in a biological system is entirely dependent on its conversion into M1 and M2 .

Pharmacological Potency Comparison

Researchers must understand that in vitro assays using Sibutramine alone may yield false negatives regarding potency. M1 and M2 are the true effectors.

Table 1: Comparative Pharmacological Profile

ParameterSibutramine (Parent) M1 (Mono-desmethyl) M2 (Di-desmethyl)
Role Prodrug (Precursor to effect)Active MetaboliteActive Metabolite
NE Reuptake (

)
~3000 nM (Weak)3.8 nM (Potent) 5.3 nM (Potent)
5-HT Reuptake (

)
~700 nM (Weak)5.1 nM (Potent) 20 nM (Potent)
Half-Life (

)
1.1 hours14 hours16 hours
Plasma Protein Binding 97%94%94%

Data synthesized from clinical pharmacology reviews [1, 2].

Mechanism of Action Pathway

The metabolic activation pathway explains the discrepancy between the parent drug's short half-life and the sustained clinical effect.

MetabolicActivation Sib Sibutramine (Parent Drug) Liver Hepatic Metabolism (CYP3A4) Sib->Liver Demethylation M1 Metabolite M1 (Secondary Amine) High Potency Liver->M1 M2 Metabolite M2 (Primary Amine) High Potency M1->M2 CYP3A4 Demethylation Reuptake Inhibition Reuptake Inhibition M1->Reuptake Inhibition NE/5-HT Inactive Inactive Metabolites (M5/M6) M2->Inactive Hydroxylation Conjugation M2->Reuptake Inhibition NE/5-HT

Figure 2: Metabolic activation pathway. Sibutramine is rapidly converted by CYP3A4 into the pharmacologically active M1 and M2 forms.

Analytical Guide: Differentiation & Detection

For researchers analyzing "dietary supplements" or biological samples, distinguishing the parent from its precursors is vital.

Separation Logic
  • Sibutramine (Tertiary Amine): Most lipophilic, longest retention time on C18 RP-HPLC.

  • M1 (Secondary Amine): Intermediate polarity.

  • M2 (Primary Amine): Least lipophilic of the three, elutes earliest.

Validated Protocol: LC-MS/MS Detection

Objective: Simultaneous quantification of Sibutramine, M1, and M2.

Reagents:

  • Mobile Phase A: 2 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 (e.g., 100 mm x 2.1 mm, 3.5 µm).[2][3]

Step-by-Step Workflow:

  • Sample Preparation:

    • Extract sample (capsule powder or plasma) with Methanol.

    • Vortex for 5 mins; Centrifuge at 10,000 rpm for 10 mins.

    • Critical Step: Filter supernatant through 0.22 µm PTFE filter.

  • Chromatographic Conditions:

    • Flow rate: 0.3 mL/min.

    • Gradient: 0-1 min (10% B), 1-6 min (Linear to 90% B), 6-8 min (Hold 90% B).

  • MS/MS Detection (MRM Mode):

    • Sibutramine: Precursor 280.2 → Product 125.1 / 139.1

    • M1: Precursor 266.2 → Product 125.1 / 139.1

    • M2: Precursor 252.2 → Product 125.1 / 139.1

    • Note: The common product ions (chlorobenzyl moiety) confirm structural relation.

AnalyticalWorkflow cluster_results Elution Order Sample Sample Matrix (Plasma/Supplement) Extract Extraction (MeOH + Vortex) Sample->Extract Filter Filtration (0.22 µm PTFE) Extract->Filter HPLC LC Separation (C18 Column, Gradient) Filter->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS R1 1. M2 (Primary) R2 2. M1 (Secondary) R3 3. Sibutramine (Tertiary)

Figure 3: Analytical workflow for separating Sibutramine from its active amine precursors (metabolites) using LC-MS/MS.

References

  • Sibutramine - Wikipedia . (n.d.). Pharmacokinetics and Metabolism of Sibutramine. Retrieved from [Link][4][5]

  • FDA Clinical Pharmacology Review . (2004). Sibutramine (Meridia) NDA 20-632: Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

  • SciSpace . (2025). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Retrieved from [Link]

  • PubChem . (n.d.).[6] Sibutramine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Navigating Molecular Mimicry: A Comparative Guide to the Immunoassay Cross-Reactivity of (1-(4-Chlorophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge in Small Molecule Immunoassays

In the realm of pharmaceutical research and clinical diagnostics, immunoassays stand as a cornerstone for the detection and quantification of a vast array of molecules. Their sensitivity and high-throughput nature make them indispensable tools. However, the Achilles' heel of any immunoassay is its specificity—the ability to bind exclusively to the target analyte. This is particularly challenging for small molecules, where subtle structural similarities between compounds can lead to cross-reactivity, yielding false-positive results or inaccurate quantification.[1]

This guide provides an in-depth analysis of the cross-reactivity of (1-(4-Chlorophenyl)cyclobutyl)methanamine, a structural analog of the pharmaceutical compound sibutramine. Sibutramine, an appetite suppressant, undergoes metabolic transformation in the body, resulting in active metabolites such as desmethylsibutramine (M1) and didesmethylsibutramine (M2).[2][3] The structural resemblance between these compounds and other synthetic analogs like (1-(4-Chlorophenyl)cyclobutyl)methanamine presents a significant analytical challenge.

Herein, we present a comparative study based on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the detection of a primary target, which for the purpose of this guide, we will consider to be a compound closely related to sibutramine. We will explore the underlying principles of immunoassay cross-reactivity, provide detailed experimental protocols for its assessment, and present comparative data to guide researchers in interpreting their immunoassay results when dealing with these structurally related compounds.

Understanding the Basis of Cross-Reactivity

Cross-reactivity in immunoassays occurs when an antibody, raised against a specific antigen (in this case, a haptenized form of a target small molecule), binds to other structurally similar molecules.[1] The degree of cross-reactivity is contingent on the similarity of the epitope, the specific part of the antigen that the antibody recognizes. For small molecules, even minor modifications to the chemical structure can significantly alter antibody binding affinity.

The competitive immunoassay format is particularly susceptible to cross-reactivity. In this setup, the analyte of interest in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A structurally similar, non-target molecule that can also bind to the antibody will interfere with this competition, leading to an inaccurate measurement of the true analyte concentration.

Comparative Analysis of Structural Analogs

To contextualize the potential for cross-reactivity, it is crucial to examine the molecular structures of the compounds under investigation.

Compound NameMolecular StructureKey Structural Features
Sibutramine C₁₇H₂₆ClNTertiary amine, isobutyl group, cyclobutyl ring, chlorophenyl group
Desmethylsibutramine (M1) C₁₆H₂₄ClNSecondary amine (one methyl group removed from sibutramine)
Didesmethylsibutramine (M2) C₁₅H₂₂ClN[4]Primary amine (both methyl groups removed from sibutramine)
(1-(4-Chlorophenyl)cyclobutyl)methanamine C₁₁H₁₄ClN[5]Primary amine, lacks the isobutyl group of sibutramine and its metabolites

The primary structural difference between sibutramine and its metabolites is the degree of N-alkylation of the amine group. (1-(4-Chlorophenyl)cyclobutyl)methanamine shares the core chlorophenyl and cyclobutyl moieties but is a primary amine and lacks the extended alkyl chain of sibutramine. These structural nuances are the basis for the differential antibody recognition we aim to quantify.

Experimental Design for Cross-Reactivity Assessment

A robust evaluation of immunoassay cross-reactivity involves a systematic approach to challenge the assay with potential cross-reactants. The following outlines the methodology for a competitive ELISA.

Experimental Workflow

G cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection & Analysis p1 Coat microtiter plate with a capture antibody specific for the target analyte-protein conjugate. p2 Block non-specific binding sites. p1->p2 Incubate & Wash c1 Add standards or samples containing the analyte or potential cross-reactants. p2->c1 c2 Add enzyme-labeled target analyte. c1->c2 c3 Incubate to allow competition for antibody binding sites. c2->c3 d1 Wash to remove unbound reagents. c3->d1 d2 Add substrate and incubate for color development. d1->d2 d3 Stop the reaction and measure absorbance. d2->d3 d4 Calculate IC50 and cross-reactivity. d3->d4

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

Step-by-Step Protocol
  • Plate Coating: Microtiter plates are coated with a capture antibody raised against a protein conjugate of the primary target analyte (e.g., sibutramine-BSA). This is incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Non-specific binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[6]

  • Competitive Reaction:

    • A standard curve is prepared by adding varying concentrations of the primary target analyte to the wells.

    • In separate wells, varying concentrations of the potential cross-reactants ((1-(4-Chlorophenyl)cyclobutyl)methanamine, desmethylsibutramine, and didesmethylsibutramine) are added.

    • A fixed concentration of the enzyme-labeled target analyte (e.g., sibutramine-HRP) is then added to all wells.

    • The plate is incubated for 1-2 hours at room temperature to allow for competition between the unlabeled analyte/cross-reactant and the labeled analyte for the antibody binding sites.

  • Washing: The plate is washed again to remove unbound reagents.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for a specified time to allow for color development.[7]

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance of each well is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate dose-response curves for the primary analyte and each potential cross-reactant. The concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) is determined for each compound.

Cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100

Hypothetical Comparative Data

The following table presents hypothetical data from a competitive ELISA designed for the detection of sibutramine.

CompoundIC50 (ng/mL)% Cross-Reactivity
Sibutramine 5.0100%
Desmethylsibutramine (M1) 15.033.3%
Didesmethylsibutramine (M2) 45.011.1%
(1-(4-Chlorophenyl)cyclobutyl)methanamine >1000<0.5%
Interpretation of Results

Based on our hypothetical data:

  • Sibutramine , as the primary analyte, exhibits 100% reactivity.

  • Desmethylsibutramine (M1) shows significant cross-reactivity. The removal of one methyl group likely results in a conformational change that reduces, but does not eliminate, binding to the anti-sibutramine antibody.

  • Didesmethylsibutramine (M2) has lower cross-reactivity compared to M1. The absence of both methyl groups further alters the molecule's interaction with the antibody's binding site.

  • (1-(4-Chlorophenyl)cyclobutyl)methanamine demonstrates negligible cross-reactivity. The absence of the isobutyl group is a major structural deviation from sibutramine, leading to a significant loss of affinity for the antibody.

This graded cross-reactivity profile underscores the high specificity of the antibody for the N,N-dimethyl-isobutyl-methanamine side chain of sibutramine.

Logical Framework for Predicting Cross-Reactivity

The observed (hypothetical) cross-reactivity can be rationalized by considering the structural contributions of different molecular fragments to the antibody-antigen interaction.

G cluster_0 Structural Features cluster_1 Antibody Recognition & Cross-Reactivity struct Chlorophenyl Ring Cyclobutyl Ring N,N-dimethyl-isobutyl-methanamine Side Chain recog High Contribution to Binding Moderate Contribution Low Contribution struct:f2->recog:f0 Primary determinant of specificity (absent in (1-(4-Chlorophenyl)cyclobutyl)methanamine) struct:f0->recog:f1 Shared feature, contributes to binding struct:f1->recog:f1 Shared feature, contributes to binding

Caption: Relationship between molecular structure and antibody recognition.

Conclusion and Recommendations for Researchers

This guide illustrates a systematic approach to evaluating the cross-reactivity of (1-(4-Chlorophenyl)cyclobutyl)methanamine in an immunoassay designed for a structurally related compound like sibutramine. Our hypothetical data suggests that while sibutramine's metabolites exhibit predictable cross-reactivity based on their structural similarity, (1-(4-Chlorophenyl)cyclobutyl)methanamine is unlikely to cause significant interference in a highly specific anti-sibutramine immunoassay.

Key Takeaways for Researchers:

  • Thorough Validation is Crucial: Always validate your immunoassay for cross-reactivity with all known and potential analogs and metabolites that may be present in your samples.

  • Understand the Assay's Specificity: The specificity of the antibody is paramount. An antibody raised against a hapten that includes a unique structural feature of the target analyte will generally exhibit lower cross-reactivity with analogs lacking that feature.

  • Consider the Impact of Cross-Reactivity: If significant cross-reactivity is observed, consider its implications for your results. It may be necessary to use a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for confirmation or quantification.[2][3]

  • Cross-Reactivity is Assay-Dependent: The degree of cross-reactivity can vary between different immunoassays, even if they target the same analyte, due to differences in antibody characteristics and assay formats.[8][9]

References

  • Zou, P., et al. Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnam Journal of Chemistry. [Link]

  • Kang, W., et al. Enantioselective determination of sibutramine and its active metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Ke, C., et al. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. [Link]

  • 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethyl-1-butanamine; hydron; chloride. PubChem. [Link]

  • Didesmethylsibutramine. PubChem. [Link]

  • Improved Synthesis of Sibutramine.
  • (-)-Sibutramine. PubChem. [Link]

  • Wang, Y., et al. Colorimetric and Reverse Fluorescence Dual-Signal Readout Immunochromatographic Assay for the Sensitive Determination of Sibutramine. ACS Omega. [Link]

  • Sotnikov, D.V., et al. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences. [Link]

  • Lu, N., et al. Establishment of Enzyme-Linked Immunosorbent Assay for Sibutramine. Indian Journal of Pharmaceutical Sciences. [Link]

  • Lu, N., et al. Establishment of Enzyme-Linked Immunosorbent Assay for Sibutramine. ResearchGate. [Link]

  • Sotnikov, D.V., et al. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. Aptamer Group. [Link]

  • Immunoassay Methods. NCBI Bookshelf. [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link]

  • Enzyme-linked immunosorbent assay-based method to quantify the association of small molecules with aggregated amyloid peptides. PubMed. [Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of Sibutramine and its N-Desmethyl Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a thorough understanding of a compound's metabolic fate is paramount. This guide provides an in-depth comparison of the in vitro metabolic stability of the withdrawn anti-obesity agent, sibutramine, and its primary and secondary N-desmethyl metabolites, N-desmethylsibutramine (M1) and N,N-didesmethylsibutramine (M2). This analysis is grounded in experimental data from human liver microsome (HLM) studies and offers insights into the experimental design and interpretation critical for drug metabolism and pharmacokinetics (DMPK) studies.

Introduction: The Metabolic Cascade of Sibutramine

Sibutramine, a serotonin-norepinephrine reuptake inhibitor, was prescribed for obesity management.[1] Its therapeutic and adverse effects are largely attributed to its active metabolites, M1 and M2.[2][3] The parent drug undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[4] This metabolic pathway involves sequential N-demethylation, converting sibutramine to N-desmethylsibutramine (M1), which is further metabolized to N,N-didesmethylsibutramine (M2).[2][3] Understanding the relative metabolic stability of sibutramine and its metabolites is crucial for elucidating their pharmacokinetic profiles and potential for drug-drug interactions.

dot

Caption: Metabolic pathway of sibutramine to its N-desmethyl metabolites.

Comparative Metabolic Stability: An In Vitro Perspective

The cornerstone of early-stage DMPK profiling is the assessment of a compound's metabolic stability, often determined using in vitro systems such as human liver microsomes (HLM).[5][6] These subcellular fractions are rich in phase I drug-metabolizing enzymes, particularly CYP450s.[6] Metabolic stability is typically quantified by determining the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug in the absence of physiological limitations like blood flow.[7]

A study by Bae et al. (2008) provides valuable insights into the intrinsic clearance for the formation of sibutramine's metabolites in HLM, highlighting the stereoselective nature of its metabolism. While this data focuses on the formation of metabolites rather than the depletion of the parent compounds, it serves as a strong indicator of their relative metabolic liabilities.

Compound/MetaboliteMetabolic ConversionKey Enzyme(s)Intrinsic Clearance (CLint) of Formation (µL/min/mg protein)
Sibutramine to N-desmethylsibutramine (M1)CYP3A4Data not explicitly provided for parent depletion, but formation of M1 is a primary clearance pathway.
N-desmethylsibutramine (M1) to N,N-didesmethylsibutramine (M2)CYP2B6S-M1 to S-M2: Higher Clint R-M1 to R-M2: Lower Clint
N,N-didesmethylsibutramine (M2) Further hydroxylationCYP2B6, CYP2C19Data not available for direct comparison of M2 depletion.

Key Observations from In Vitro Data:

  • Initial Metabolism of Sibutramine: Sibutramine is readily metabolized to N-desmethylsibutramine (M1), with CYP3A4 being the principal enzyme involved.[4]

  • Metabolism of N-desmethylsibutramine (M1): The subsequent conversion of M1 to N,N-didesmethylsibutramine (M2) is primarily catalyzed by CYP2B6.[5] This step exhibits significant stereoselectivity, with the S-enantiomer of M1 being metabolized more rapidly to S-M2 than the R-enantiomer.[8]

  • Implications for Stability: The data suggests that N-desmethylsibutramine (M1) is a substrate for further rapid metabolism, indicating a lower metabolic stability compared to its precursor, sibutramine, in this specific metabolic step. The relative stability of N,N-didesmethylsibutramine (M2) to further oxidative metabolism is less clearly defined from the available data but it is known to undergo subsequent hydroxylation.[8]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

To provide a practical context, a detailed, step-by-step methodology for a typical in vitro metabolic stability assay is outlined below. This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the integrity of the results.

dot

Caption: Experimental workflow for an in vitro metabolic stability assay.

Materials:

  • Test compounds: Sibutramine, N-desmethylsibutramine, N,N-didesmethylsibutramine

  • Positive control compound with known metabolic stability (e.g., testosterone, verapamil)

  • Negative control compound (metabolically stable, e.g., warfarin)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds, positive control, and negative control in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is low (typically <1%) to avoid enzyme inhibition.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound or control compound.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of addition is considered time zero (T₀).

    • For negative controls, add buffer instead of the NADPH regenerating system.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to the respective wells. The cold acetonitrile serves to precipitate the microsomal proteins and halt enzymatic activity.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to ensure thorough mixing.

    • Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .

Discussion and Field-Proven Insights

The in vitro metabolic stability assay is a critical tool in early drug discovery for ranking and selecting compounds with desirable pharmacokinetic properties. The comparison of sibutramine and its N-desmethyl metabolites reveals a cascade of metabolic events with distinct enzymatic contributions and stereoselectivity.

  • Causality Behind Experimental Choices: The use of pooled human liver microsomes from multiple donors is crucial to average out inter-individual variability in enzyme expression and activity. The inclusion of an NADPH regenerating system is essential to sustain the activity of CYP450 enzymes throughout the incubation period. The selection of time points should be optimized to capture the linear phase of compound depletion for accurate half-life determination.

  • Self-Validating System: The protocol's integrity is upheld by the inclusion of positive and negative controls. A positive control with a known metabolic rate validates the enzymatic activity of the microsomal batch. A negative control, incubated without the NADPH regenerating system, accounts for any non-enzymatic degradation of the test compound.

  • Authoritative Grounding: The principles of in vitro drug metabolism studies using liver microsomes are well-established and form the basis of regulatory guidance for preclinical drug development. The calculation of intrinsic clearance is a standard practice for predicting in vivo hepatic clearance.[7]

Conclusion

The in vitro metabolic data indicates that sibutramine is readily metabolized to N-desmethylsibutramine (M1), which in turn is a substrate for further, stereoselective metabolism to N,N-didesmethylsibutramine (M2). This suggests a hierarchy of metabolic stability where the parent compound is more labile than its primary metabolite in the context of its initial N-demethylation, and the primary metabolite is also subject to significant further metabolism. This comparative guide, supported by a detailed experimental protocol, provides a framework for researchers to design and interpret in vitro metabolic stability studies, ultimately contributing to a more informed and efficient drug development process.

References

  • Bae, J. W., et al. (2008). Enantioselective N-demethylation and hydroxylation of sibutramine in human liver microsomes and recombinant cytochrome p-450 isoforms. Drug Metabolism and Disposition, 36(8), 1579-1588. [Link]

  • Bae, S. H., et al. (2013). Potent inhibition of cytochrome P450 2B6 by sibutramine in human liver microsomes. Chemico-Biological Interactions, 205(1), 11-19. [Link]

  • Chen, J., et al. (2003). Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Didesmethylsibutramine. In: Wikipedia. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • FDA. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • García-García, E., et al. (2004). The stereoselective biotransformation of the anti-obesity drug sibutramine in rat liver microsomes and in primary cultures of rat hepatocytes. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 113-121. [Link]

  • Glick, S. D., et al. (2000). Enantioselective behavioral effects of sibutramine metabolites. European Journal of Pharmacology, 397(1), 93-102. [Link]

  • Hewitt, N. J., et al. (2002). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.8.
  • Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. [Link]

  • Luscombe, G. P., et al. (1989). A comparison of the effects on central 5-HT function of sibutramine hydrochloride and other weight-modifying agents. British Journal of Pharmacology, 96(3), 695-704. [Link]

  • MTT Assay Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • ResearchGate. (n.d.). Stability of sibutramine, N-des methyl sibutramine, N-di des methyl... [Link]

  • Riley, R. J., et al. (2005). A unified model for predicting human hepatic clearance from in vitro metabolism data. Drug Metabolism and Disposition, 33(9), 1304-1311.
  • Scientific Research Publishing. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. [Link]

  • Srimaroeng, C., et al. (2008). Isolation and Identification of a Sibutramine Analogue in a Healthy Food for Weight Loss. Journal of the Chinese Chemical Society, 55(4), 868-872. [Link]

  • Stock, M. J. (1999). Thermogenic effects of sibutramine and its metabolites. British Journal of Pharmacology, 126(8), 1803-1808. [Link]

  • Touzin, J., et al. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Current Therapeutic Research, 65(5), 417-430. [Link]

  • Van der Pijl, A. C., et al. (2010). Effect of CYP2B6 genotype on the pharmacokinetics of sibutramine and active metabolites in healthy subjects. The Journal of Clinical Pharmacology, 50(8), 923-930. [Link]

  • Zhang, D., et al. (2018). Derivation of CYP3A4 and CYP2B6 degradation rate constants in primary human hepatocytes: A siRNA-silencing-based approach. Drug Metabolism and Pharmacokinetics, 33(4), 179-187. [Link]

Sources

A Spectroscopic Deep Dive: Comparative Analysis of (1-(4-Chlorophenyl)cyclobutyl)methanamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the precise characterization of molecular structures is paramount. For researchers and scientists working with novel psychoactive compounds and their analogues, a thorough understanding of their spectroscopic properties is not just a matter of academic curiosity, but a critical component of safety, efficacy, and regulatory compliance. This guide offers a detailed spectroscopic comparison of (1-(4-Chlorophenyl)cyclobutyl)methanamine and its derivatives, providing essential data and interpretation for professionals in the field.

(1-(4-Chlorophenyl)cyclobutyl)methanamine serves as a foundational scaffold for a variety of derivatives, some of which have been investigated for their pharmacological activity.[1] The subtle modifications to this parent molecule can lead to significant changes in its spectroscopic signature, offering a roadmap to its structural nuances. This guide will explore these differences through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

I. The Structural Landscape: Parent Compound and Its Derivatives

The core structure of (1-(4-Chlorophenyl)cyclobutyl)methanamine, with its distinct chlorophenyl, cyclobutyl, and aminomethyl moieties, gives rise to a characteristic spectroscopic fingerprint. This guide will focus on a comparative analysis of this parent compound with its notable derivatives, including the well-documented pharmaceutical compound sibutramine and its metabolites. Understanding the spectral shifts and fragmentation pattern variations across these molecules is crucial for impurity profiling and the identification of novel analogues.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation NMR_Prep Dissolve in Deuterated Solvent NMR NMR Spectrometer NMR_Prep->NMR FTIR_Prep Prepare KBr Pellet or use ATR FTIR FTIR Spectrometer FTIR_Prep->FTIR MS_Prep Prepare Dilute Solution in Volatile Solvent MS Mass Spectrometer MS_Prep->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data

Figure 2: A generalized workflow for the spectroscopic analysis of small molecules.

III. Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy:

Proton Environment (1-(4-Chlorophenyl)cyclobutyl)methanamine (Predicted) Sibutramine (Derivative) Key Differences & Rationale
Aromatic Protons δ 7.2-7.4 ppm (multiplet, 4H)δ 7.2-7.4 ppm (multiplet, 4H)Minimal change expected as the aromatic ring is distant from the site of modification.
Cyclobutyl Protons δ 1.8-2.5 ppm (multiplet, 6H)δ 1.8-2.6 ppm (multiplet, 6H)Subtle shifts may occur due to changes in the electronic environment of the neighboring aminomethyl group.
-CH₂-N Protons δ 2.7-2.9 ppm (singlet, 2H)-This signal is absent in sibutramine.
-N(CH₃)₂ Protons -δ 2.2-2.4 ppm (singlet, 6H)The appearance of a singlet integrating to 6 protons is a clear indicator of the N,N-dimethyl group.
-NH₂ Protons Broad singlet, variable shift-The primary amine protons are exchangeable and often appear as a broad signal that can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy:

Carbon Environment (1-(4-Chlorophenyl)cyclobutyl)methanamine (Predicted) Sibutramine (Derivative) Key Differences & Rationale
Aromatic Carbons δ 128-145 ppmδ 128-145 ppmLittle to no change expected.
Quaternary Cyclobutyl Carbon δ 45-50 ppmδ 48-53 ppmA slight downfield shift may be observed due to the increased substitution on the nitrogen.
Cyclobutyl -CH₂- Carbons δ 15-35 ppmδ 15-35 ppmMinimal changes are anticipated.
-CH₂-N Carbon δ 45-50 ppm-This signal is absent in the N,N-dimethyl derivative.
-N(CH₃)₂ Carbons -δ 40-45 ppmThe appearance of a signal in this region is characteristic of the N-methyl carbons.
B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule.

Functional Group (1-(4-Chlorophenyl)cyclobutyl)methanamine (Predicted) Sibutramine (Derivative) Key Differences & Rationale
N-H Stretch (Primary Amine) Two bands, ~3300-3500 cm⁻¹ (medium)AbsentThe presence of two N-H stretching bands is a hallmark of a primary amine. Their absence is indicative of a tertiary amine.
N-H Bend (Primary Amine) ~1590-1650 cm⁻¹ (medium)AbsentThis bending vibration is also characteristic of primary amines.
C-N Stretch ~1000-1250 cm⁻¹~1000-1250 cm⁻¹The position of this band is less affected by N-substitution in aliphatic amines.
C-Cl Stretch ~1015 cm⁻¹~1015 cm⁻¹The C-Cl stretch of the chlorophenyl group is expected to be consistent across the series.
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹Characteristic of the aromatic ring and should be present in all compounds.
Aromatic C=C Stretch ~1450-1600 cm⁻¹~1450-1600 cm⁻¹Multiple bands are expected in this region due to the aromatic ring.
C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Fragmentation of (1-(4-Chlorophenyl)cyclobutyl)methanamine:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 195. Key fragmentation pathways would likely involve:

  • Alpha-cleavage: Loss of the cyclobutyl ring to form a resonance-stabilized benzylamine fragment.

  • Loss of the aminomethyl group: Cleavage of the C-C bond between the cyclobutyl ring and the aminomethyl group.

  • Fragmentation of the cyclobutyl ring: Loss of ethylene (C₂H₄) is a common fragmentation pathway for cyclobutane derivatives.

Comparison with Derivatives:

Derivative Molecular Ion (m/z) Key Fragment Ions (m/z) Rationale for Fragmentation Differences
Sibutramine 27958, [M-57]⁺, [M-71]⁺The presence of the N,N-dimethyl group leads to a characteristic fragment at m/z 58 due to alpha-cleavage. The loss of the isobutyl group ([M-57]⁺) is also a prominent fragmentation pathway.
Desmethylsibutramine 265[M-15]⁺, [M-43]⁺Fragmentation will be influenced by the N-methyl group, leading to different alpha-cleavage products compared to the primary and tertiary amines.
Didesmethylsibutramine 251[M-30]⁺, [M-57]⁺As a primary amine, a key fragment would be the loss of CH₂NH₂ ([M-30]⁺).

IV. Conclusion

The spectroscopic analysis of (1-(4-Chlorophenyl)cyclobutyl)methanamine and its derivatives reveals a clear and predictable correlation between structural modifications and spectral features. The presence or absence of N-H signals in FTIR and the characteristic signals of N-alkyl groups in NMR are powerful diagnostic tools. Similarly, the fragmentation patterns observed in mass spectrometry provide unambiguous evidence for the nature of the substituents on the nitrogen atom. This comparative guide serves as a valuable resource for researchers in the field, enabling the confident identification and characterization of these and other related compounds.

References

  • iChemical. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8. [Link]

  • PubChemLite. (1-(4-chlorophenyl)cyclobutyl)methanamine (C11H14ClN). [Link]methanamine)

  • PubChem. 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethyl-1-butanamine; hydron; chloride. [Link]

  • PubChem. Didesmethylsibutramine. [Link]

  • SynZeal. 1-(4-Chlorophenyl)cyclobutane carbonitrile. [Link]

  • The Royal Society of Chemistry. Supporting Information Synthesis of Cyclobutane-fused Chromanones via Gold-mediated Photocatalysis. [Link]

  • Ultrasonic Assisted Dimeric Cinchona based Chiral Phase Transfer Catalysts for Highly Enanatioselective Synthesis of Epoxidation of α, β- Unsaturated Ketones - Supporting Information. [Link]

  • PubChem. (-)-Sibutramine. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ScienceDirect. A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements. [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]

  • University of Calgary. IR: amines. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. FABRICATION OF TEST STRIP FOR SIBUTRAMINE HCl DETECTION IN SLIMMING TRADITIONAL HERBAL MEDICINE. [Link]

  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

  • ResearchGate. Molecular structure of sibutramine (1-(4-chlorophenyl)-N,N-dimethyl--(2-methylpropyl) cyclobutanemethanamine). *asymmetric carbon. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

  • Medium. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (1-(4-Chlorophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Desmethylsibutramine; N-desmethylsibutramine; 1-(4-chlorophenyl)-1-cyclobutyl methylamine. CAS Registry Number: 13553-21-4 (Free base) / 84467-94-7 (HCl Salt)

Introduction: The Pharmacological Context

As a Senior Application Scientist, I must clarify that handling (1-(4-Chlorophenyl)cyclobutyl)methanamine requires a safety protocol that goes beyond its basic GHS classification. While standard Safety Data Sheets (SDS) often classify it as Acute Toxicity Category 4 (Harmful) and Irritant , this compound is the primary pharmacologically active metabolite of Sibutramine.

The Scientific Reality: This molecule acts as a potent serotonin-norepinephrine reuptake inhibitor (SNRI). In a laboratory setting, the risk is not merely chemical burns, but systemic pharmacological effects (tachycardia, hypertension) from trace inhalation or transdermal absorption. Therefore, this guide treats the substance as a Potent Compound (Occupational Exposure Band 3/4) , prioritizing containment over simple shielding.

Hierarchy of Controls & Risk Assessment

PPE is the last line of defense. Your primary safety mechanism is Engineering Controls.

  • Engineering Control (Primary): All handling of the solid powder (weighing, transfer) must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure with HEPA filtration.

  • Administrative Control: Restrict access to the handling area. Use a dedicated "Potent Compound" zone.

DOT Diagram: Risk-Based PPE Decision Logic

The following decision tree illustrates how to select PPE based on the physical state and quantity of the compound.

PPE_Decision_Matrix Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quantity Quantity > 100 mg? Solid->Quantity Level1 PPE Level 1: Standard Lab Coat Single Nitrile Gloves Safety Glasses Liquid->Level1 Dilute Solution Level2 PPE Level 2 (Standard): Tyvek Sleeves/Coat Double Nitrile Gloves N95 (if outside hood) Liquid->Level2 Concentrated Containment Is Fume Hood Available? Quantity->Containment Yes (>100mg) Quantity->Level2 No (<100mg) Containment->Level2 Yes (Hood Active) Level3 PPE Level 3 (High Risk): P100 Respirator/PAPR Double Gloves (Long Cuff) Tyvek Coverall Containment->Level3 No (Open Bench)

Figure 1: Decision matrix for selecting PPE based on physical state and containment availability.

Comprehensive PPE Matrix

The table below synthesizes protection factors specifically for chlorinated amines . Amines can degrade standard latex; therefore, material selection is critical.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving (Nitrile) • Inner: 4 mil Nitrile (Bright color)• Outer: 5-8 mil Nitrile (Dark color)Permeation Defense: Chlorinated amines can permeate thin nitrile over time. Double gloving provides a breakthrough indicator (visual contrast if outer glove tears) and increases breakthrough time to >480 mins [1].
Respiratory P100 Half-Mask or PAPR (Only if handling outside a Fume Hood)Particulate Size: The HCl salt forms fine dusts that bypass standard surgical masks. N95s are insufficient if the face seal is not fit-tested. Engineering controls (Hood) negate this need for small scales.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Corrosivity: Amines are alkaline and caustic to mucous membranes. Safety glasses with side shields are insufficient for liquid handling where splashing is possible.
Body Disposable Tyvek® Lab Coat (Elastic cuffs)Cross-Contamination: Reusable cotton coats trap powders in fibers, potentially exposing laundry staff or yourself later. Disposable non-woven fabrics (polyethylene) repel dusts.
Operational Protocol: Step-by-Step Handling

This workflow ensures a self-validating safety system.

Phase A: Preparation & Weighing (Critical Step)

The highest risk of exposure occurs during the transfer of the dry solid (salt form).

  • Static Control: Place an ionizing fan or anti-static gun inside the balance enclosure.

    • Why: Chlorinated amine salts are often electrostatic. Static charge can cause the powder to "jump" or aerosolize, defeating the fume hood's laminar flow.

  • Double Glove Donning: Don the inner glove (e.g., orange) and tape the cuff to your lab coat. Don the outer glove (e.g., blue) over the taped cuff.

  • Weighing: Open the vial only inside the hood. Use a disposable antistatic weighing boat.

  • Solubilization (In-Situ): If possible, add the solvent (e.g., DMSO, Methanol) directly to the weighing boat or vial before removing it from the hood.

    • Result: This converts the inhalation hazard (dust) into a contact hazard (liquid), which is easier to manage with gloves.

Phase B: Decontamination & Waste
  • Solvent Wipe: Wipe down the balance and work surface with a 10% Ethanol/Water soaked wiper.

    • Why: Organic solvents dissolve the amine better than water alone.

  • Acid Neutralization (Optional): If a significant spill occurs, a mild dilute acid (1% Acetic Acid) can convert the free base amine into a non-volatile salt, reducing vapor pressure.

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste. Remove inner gloves at the lab exit.

Emergency Response: Spills

In the event of a spill outside the fume hood, immediate action is required to prevent systemic absorption.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Allow aerosols to settle - 15 min) Spill->Evacuate PPE_Up 2. Don PPE (Goggles, Double Gloves, P100) Evacuate->PPE_Up Contain 3. Contain (Cover with absorbent pads) PPE_Up->Contain Clean 4. Clean (Wipe from outside in) Contain->Clean Dispose 5. Dispose (Incineration Only) Clean->Dispose

Figure 2: Emergency spill response protocol prioritizing respiratory protection and containment.

Disposal Requirement: Do NOT flush down the drain. This compound is toxic to aquatic life and persists in water systems. All solid and liquid waste, including contaminated gloves and wipes, must be collected for High-Temperature Incineration [2].

References
  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Management of Pharmaceutical Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Toxic and Hazardous Substances. Retrieved from [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.